Product packaging for 6-Phenoxybenzo[d]thiazol-2-amine(Cat. No.:CAS No. 65948-19-8)

6-Phenoxybenzo[d]thiazol-2-amine

Cat. No.: B1349573
CAS No.: 65948-19-8
M. Wt: 242.3 g/mol
InChI Key: AGCIBKULIKCGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Phenoxybenzo[d]thiazol-2-amine (CAS 65948-19-8) is a high-purity benzothiazole derivative supplied at 98% purity and is a valuable building block in organic synthesis and pharmaceutical research . Its molecular structure serves as a key intermediate for developing novel bioactive compounds . Researchers exploit this scaffold in the design of molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties . Benzothiazole-based compounds have garnered significant interest for their diverse pharmacological activities, making them a focus in drug discovery endeavors . Beyond pharmaceuticals, this compound is utilized in the synthesis of dyes and pigments due to its ability to form stable, colored complexes . It also finds application in material science, contributing to the development of advanced polymers and coatings with enhanced performance characteristics . For laboratory safety and integrity, the product must be stored at 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2OS B1349573 6-Phenoxybenzo[d]thiazol-2-amine CAS No. 65948-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-13-15-11-7-6-10(8-12(11)17-13)16-9-4-2-1-3-5-9/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCIBKULIKCGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368191
Record name 6-Phenoxybenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65948-19-8
Record name 6-Phenoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65948-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenoxybenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenoxybenzo[d]thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Phenoxybenzo[d]thiazol-2-amine from 4-Phenoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-phenoxybenzo[d]thiazol-2-amine, a valuable building block in medicinal chemistry, from 4-phenoxyaniline. This document details the experimental protocol, underlying reaction mechanism, and expected analytical data for the synthesized compound.

Introduction

2-Aminobenzothiazoles are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituent at the 6-position of the benzothiazole ring plays a crucial role in modulating the pharmacological profile of these molecules. The phenoxy group, in particular, can influence the compound's lipophilicity and its interactions with biological targets. This guide focuses on the reliable laboratory-scale synthesis of this compound.[1]

Synthetic Pathway

The synthesis of this compound from 4-phenoxyaniline is typically achieved through a one-pot reaction involving thiocyanation and subsequent intramolecular cyclization. This common and classical method, often referred to as the Hugerschoff reaction, utilizes a thiocyanate salt and a halogen, such as bromine, in an acidic medium.[1]

The overall reaction is as follows:

4-Phenoxyaniline + KSCN + Br₂ → this compound

The proposed reaction mechanism involves the in-situ formation of thiocyanogen bromide (BrSCN), which then acts as an electrophile. The electron-rich 4-phenoxyaniline undergoes electrophilic aromatic substitution, leading to the formation of a p-thiocyanato-aniline intermediate. This intermediate is then believed to undergo intramolecular cyclization to form the final 2-aminobenzothiazole ring structure.

Below is a diagram illustrating the proposed reaction pathway:

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-phenoxyaniline 4-Phenoxyaniline Thiourea_Intermediate Thiourea Intermediate 4-phenoxyaniline->Thiourea_Intermediate + BrSCN (Electrophilic Attack) KSCN KSCN Thiocyanogen_Bromide Thiocyanogen Bromide (BrSCN) KSCN->Thiocyanogen_Bromide + Br₂ Br2 Br₂ Product This compound Thiourea_Intermediate->Product Intramolecular Cyclization

Figure 1: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar 2-aminobenzothiazoles and provides a reliable method for the laboratory-scale preparation of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
4-Phenoxyaniline185.220.118.52 g
Potassium Thiocyanate97.180.438.87 g
Bromine159.810.210.2 mL (approx. 31.96 g)
Glacial Acetic Acid60.05-150 mL
Concentrated Ammonium Hydroxide35.05-As needed
Ethanol46.07-For recrystallization
Deionized Water18.02-For washing
Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 18.52 g (0.1 mol) of 4-phenoxyaniline in 100 mL of glacial acetic acid.

  • Addition of Thiocyanate: To the stirred solution, add 38.87 g (0.4 mol) of potassium thiocyanate in one portion. Stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromination: Prepare a solution of 10.2 mL (0.2 mol) of bromine in 50 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of approximately 1 hour, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition of bromine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 12-16 hours).

  • Work-up and Neutralization: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice. A precipitate will form. Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Start Start: Dissolve 4-Phenoxyaniline in Acetic Acid Add_KSCN Add Potassium Thiocyanate Start->Add_KSCN Cool Cool to 0-5 °C Add_KSCN->Cool Add_Br2 Dropwise Addition of Bromine in Acetic Acid Cool->Add_Br2 Stir Stir Overnight at Room Temperature Add_Br2->Stir Quench Pour into Ice Stir->Quench Neutralize Neutralize with Ammonium Hydroxide Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry in Vacuum Oven Recrystallize->Dry Characterize Characterization (MP, NMR, IR, MS) Dry->Characterize End End: Pure Product Characterize->End

Figure 2: Experimental workflow for the synthesis of this compound.

Expected Data and Characterization

The following table summarizes the expected analytical data for the synthesized this compound. While specific data for this exact compound is not widely published, the values are based on data for closely related 2-amino-6-substituted-benzothiazoles.

ParameterExpected Value/DataSource(s)
Yield 60-75%[2][3]
Melting Point 160-170 °C[4][5]
Appearance Off-white to light tan solid[6]
¹H NMR (DMSO-d₆, δ ppm) ~7.0-7.8 (m, Ar-H), ~7.2 (s, 2H, -NH₂)[4][7][8]
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C=N), ~150-155 (C-O), ~115-130 (Ar-C), ~105 (Ar-C)[4][9]
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1630 (C=N stretch), ~1550 (C=C stretch), ~1240 (C-O stretch)[7][10]
Mass Spectrum (m/z) Expected [M]+ at 242.06[11]

Note on Spectroscopic Data: The exact chemical shifts and peak intensities in NMR, IR, and mass spectra can vary depending on the solvent used, the concentration of the sample, and the specific instrument parameters. The provided data should be used as a reference for the characterization of the synthesized compound.

Safety Precautions

  • Bromine is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • 4-Phenoxyaniline may be harmful if swallowed or inhaled and can cause skin irritation.

  • The reaction should be performed in a well-ventilated area.

  • Dispose of all chemical waste according to institutional guidelines.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocol for their specific experimental setup and desired scale.

References

Spectroscopic Data Analysis of 6-Phenoxybenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 6-phenoxybenzo[d]thiazol-2-amine. The information presented herein is essential for the structural elucidation, characterization, and quality control of this compound, which serves as a valuable building block in medicinal chemistry and materials science.[1] The benzothiazole scaffold is a key component in the development of therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4]

Molecular Structure

IUPAC Name: 6-phenoxy-1,3-benzothiazol-2-amine CAS Number: 65948-19-8 Molecular Formula: C₁₃H₁₀N₂OS Molecular Weight: 242.30 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. The data is extrapolated from known data of 2-aminobenzothiazole and its derivatives, considering the electronic effects of the phenoxy substituent at the 6-position.[5][6]

FT-IR Spectroscopic Data

Infrared spectroscopy is utilized to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.[5]

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretching (asymmetric and symmetric) of the primary amine
3100-3000MediumAromatic C-H stretching
1640-1620StrongN-H bending of the primary amine
1600-1580Medium-StrongC=N stretching of the thiazole ring
1590-1450Medium-StrongAromatic C=C stretching
1240-1200StrongAsymmetric C-O-C stretching (aryl ether)
1070-1020MediumSymmetric C-O-C stretching (aryl ether)
850-800StrongC-H out-of-plane bending for a 1,2,4-trisubstituted benzene ring
¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule.[5] The expected chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3Multiplet2HProtons on the phenoxy ring (ortho to the oxygen)
~7.3 - 7.1Multiplet3HProtons on the phenoxy ring (meta and para to the oxygen)
~7.4Doublet1HAromatic proton on the benzothiazole ring (H-4)
~7.2Doublet of doublets1HAromatic proton on the benzothiazole ring (H-5)
~7.0Doublet1HAromatic proton on the benzothiazole ring (H-7)
~5.5Broad singlet2H-NH₂ protons

Solvent: DMSO-d₆

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.[5]

Chemical Shift (δ, ppm)Assignment
~168C2 (Carbon attached to -NH₂)
~157Quaternary carbon of the phenoxy group attached to oxygen
~152C7a (Quaternary carbon)
~145C6 (Carbon attached to the phenoxy group)
~133Quaternary carbon
~130Aromatic CH of the phenoxy group
~124Aromatic CH of the phenoxy group
~121Aromatic CH of the benzothiazole ring
~119Aromatic CH of the phenoxy group
~118Aromatic CH of the benzothiazole ring
~108Aromatic CH of the benzothiazole ring

Solvent: DMSO-d₆

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.[5]

m/zRelative Intensity (%)Assignment
242High[M]⁺ (Molecular ion)
149Moderate[M - C₆H₅O]⁺
123Moderate
96Moderate

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible spectroscopic data.[6]

FT-IR Spectroscopy

A typical procedure for acquiring an FT-IR spectrum is as follows:[5]

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[5][6]

  • Background Spectrum: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.[5][6]

  • Sample Spectrum: The spectrum of the sample is recorded over a typical range of 4000–400 cm⁻¹.[5][6]

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.[5]

NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:[5]

  • Sample Preparation: Approximately 5-25 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube.[5][6]

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts.[6]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

Mass Spectrometry

A general protocol for mass spectrometry analysis includes the following steps:[5]

  • Sample Preparation: A dilute solution of the sample (typically 10-100 µg/mL) is prepared in a volatile organic solvent like methanol or acetonitrile.[6]

  • Ionization: The sample is introduced into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI).[5][6] ESI is a soft ionization technique that typically produces the molecular ion, while EI is a hard technique that often leads to fragmentation.[6]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5][6]

  • Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structural_Elucidation Structural Elucidation FTIR->Structural_Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Structural_Elucidation->Purity_Assessment

Caption: Workflow for Spectroscopic Analysis.

Potential Signaling Pathway Involvement

Benzothiazole derivatives are known to interact with various biological targets. For instance, some derivatives have been investigated as inhibitors of enzymes like PI3Kγ, which is involved in cell signaling pathways related to cancer.[3][4] The diagram below illustrates a simplified hypothetical signaling pathway where a this compound derivative might act as an inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Cell Growth, Proliferation) mTOR->Transcription Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Hypothetical PI3K Signaling Pathway Inhibition.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 6-Phenoxybenzo[d]thiazol-2-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally analogous compounds, particularly 2-amino-6-methoxybenzothiazole and other substituted benzothiazole derivatives. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or synthesizing this and related molecular scaffolds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on data from similar structures and should be confirmed by experimental analysis. The numbering convention used for the assignments is illustrated in the chemical structure diagram below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.5d~ 8.5
H-5~ 7.0dd~ 8.5, 2.5
H-7~ 7.3d~ 2.5
H-2', H-6'~ 7.4t~ 7.9
H-3', H-5'~ 7.1t~ 7.4
H-4'~ 7.2t~ 7.4
-NH₂~ 5.5br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 165
C-3a~ 148
C-4~ 122
C-5~ 116
C-6~ 155
C-7~ 106
C-7a~ 130
C-1'~ 157
C-2', C-6'~ 120
C-3', C-5'~ 130
C-4'~ 124

Solvent: DMSO-d₆

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, which can be adapted for this compound.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used, but chemical shifts will vary.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2.2. NMR Spectrometer and Parameters

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Temperature: 298 K.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Temperature: 298 K.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

2.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for the NMR characterization of this compound.

chemical_structure cluster_benzothiazole This compound cluster_phenyl Phenoxy Group C3a C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 O_ether O_ether C6->O_ether -O- C7a C7a C7->C7a C7a->C3a S1 S1 C7a->S1 C2 C2 S1->C2 N3 N3 C2->N3 N_amino N_amino C2->N_amino -NH2 N3->C3a C1' C1' O_ether->C1' C2' C2' C1'->C2' C3' C3' C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1'

Caption: Chemical structure of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_reporting Reporting Sample Weigh Compound Dissolve Dissolve in DMSO-d6 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Transfer->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Calibrate Calibrate to Solvent Process->Calibrate Analyze Integrate & Analyze Couplings Calibrate->Analyze Assign Assign Peaks Analyze->Assign Report Generate Final Report Assign->Report

Caption: Conceptual workflow for NMR characterization.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 6-Phenoxybenzo[d]thiazol-2-amine, a benzothiazole derivative with potential applications in pharmaceutical research.[1] This document outlines detailed experimental protocols, predicted fragmentation patterns, and potential biological signaling pathways, serving as a vital resource for researchers engaged in the characterization and development of novel therapeutic agents.

Molecular Profile and Quantitative Data

This compound is a small organic molecule with the chemical formula C13H10N2OS. Its molecular structure combines a 2-aminobenzothiazole core with a phenoxy substituent at the 6-position. The exact monoisotopic mass and molecular weight are crucial for high-resolution mass spectrometry analysis.

PropertyValueSource
Molecular Formula C13H10N2OS[1]
Monoisotopic Mass 242.0514 g/mol Calculated
Average Molecular Weight 242.29 g/mol Calculated
CAS Number 65948-19-8[1]

Predicted Mass Spectral Fragmentation

While a publicly available mass spectrum for this compound is not readily found, a fragmentation pattern can be predicted based on the known behavior of 2-aminobenzothiazole and aromatic ether compounds in mass spectrometry. The primary ionization technique considered here is Electrospray Ionization (ESI), which would likely result in a protonated molecular ion [M+H]⁺.

Table of Predicted Fragment Ions for this compound:

m/z (Predicted)Ion FormulaDescription
243.0587[C13H11N2OS]⁺Protonated molecular ion [M+H]⁺
166.0376[C7H6N2S]⁺Loss of the phenoxy group
150.0423[C7H6N2S]⁺Cleavage of the ether bond with hydrogen rearrangement
135.0192[C7H5NS]⁺Subsequent fragmentation of the benzothiazole core
93.0335[C6H5O]⁺Phenoxy cation
77.0391[C6H5]⁺Phenyl cation from the phenoxy group

The fragmentation is anticipated to initiate with the cleavage of the ether linkage, being the most labile bond, leading to fragments representing the benzothiazole core and the phenoxy moiety. Further fragmentation of the stable 2-aminobenzothiazole ring system is also plausible.

Experimental Protocols for Mass Spectrometry Analysis

The following protocols are designed to provide a robust framework for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.[2][3]

  • Dissolution: Accurately weigh a small amount of this compound and dissolve it in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof, to a stock concentration of 1 mg/mL.[4]

  • Dilution: Prepare a working solution by diluting the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[4]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended.[5]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for the separation of this compound.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: A typical gradient could be 5-95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended to generate the protonated molecular ion [M+H]⁺.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Gas Flow: Optimize nebulizer and drying gas flows for maximal signal intensity.

    • Collision Energy (for MS/MS): For fragmentation studies, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.

Visualizations

The following diagrams illustrate the experimental workflow, the predicted fragmentation pathway, and a potential biological signaling pathway relevant to 2-aminobenzothiazole derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing dissolution Dissolution in Methanol/Acetonitrile dilution Dilution to 1-10 µg/mL dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration hplc HPLC Separation (C18 Column) filtration->hplc esi Electrospray Ionization (ESI+) hplc->esi ms High-Resolution MS (TOF/Orbitrap) esi->ms msms Tandem MS (MS/MS) ms->msms spectrum Mass Spectrum Acquisition ms->spectrum fragmentation_analysis Fragmentation Analysis msms->fragmentation_analysis identification Compound Identification spectrum->identification fragmentation_analysis->identification fragmentation_pathway M This compound [M+H]⁺ m/z = 243.0587 F1 [C7H6N2S]⁺ m/z = 166.0376 (Loss of Phenoxy) M->F1 - C6H5O F2 [C7H6N2S]⁺ m/z = 150.0423 (Ether cleavage + H rearrangement) M->F2 - C6H4O F3 [C6H5O]⁺ m/z = 93.0335 (Phenoxy cation) M->F3 F5 [C7H5NS]⁺ m/z = 135.0192 F2->F5 - NH3 F4 [C6H5]⁺ m/z = 77.0391 (Phenyl cation) F3->F4 - CO signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., c-MET) pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Proliferation, Survival) mtor->transcription inhibitor This compound (Potential Inhibitor) inhibitor->pi3k

References

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 6-Phenoxybenzo[d]thiazol-2-amine, a key benzothiazole derivative. Given its role as a building block in pharmaceutical research and materials science, understanding its structural characteristics through vibrational spectroscopy is crucial for identity confirmation, purity assessment, and quality control.[1] This document outlines the predicted vibrational frequencies based on the compound's functional groups and data from analogous structures, presents a detailed experimental protocol for spectral acquisition, and illustrates the analytical workflow.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is determined by the vibrational modes of its constituent functional groups. These include the primary amine (-NH₂), the phenoxy aryl-ether linkage (C-O-C), and the benzothiazole core, which itself contains aromatic C-H, C=C, C=N, and C-S bonds. While a definitive experimental spectrum for this specific molecule is not publicly available, a reliable prediction of its characteristic absorption bands can be made by analyzing its structure and comparing it with published data for similar benzothiazole derivatives.[2][3][4]

The following table summarizes the expected key vibrational frequencies, their assignments, and rationales based on established spectroscopic principles and data from related compounds.

Wavenumber Range (cm⁻¹)Vibrational AssignmentPredicted Characteristics and Notes
3450 - 3300N-H Stretching (Primary Amine)Two distinct sharp bands are anticipated, corresponding to the asymmetric and symmetric stretching modes of the primary amine group. Similar 2-aminobenzothiazoles exhibit strong absorptions in this region.[2][4]
3100 - 3000Aromatic C-H StretchingMultiple weak to medium intensity bands arising from the C-H vibrations of the two aromatic rings (the benzothiazole system and the phenoxy group).[2][5]
1650 - 1620C=N Stretching (Thiazole Ring)A strong and characteristic absorption band is expected from the imine C=N bond within the thiazole ring. This is a key fingerprint for the benzothiazole core, with analogues showing this peak around 1635 cm⁻¹.[2][4]
1600 - 1450C=C Stretching (Aromatic Rings)Several medium to strong bands resulting from the skeletal vibrations of the fused benzene ring and the attached phenyl ring.
1550 - 1500N-H Bending (Primary Amine)A band of medium intensity is expected from the scissoring vibration of the primary amine group.
1400 - 1300C-N StretchingA medium intensity band associated with the stretching of the C-N bond of the amine group attached to the thiazole ring.[3]
1260 - 1200Asymmetric C-O-C StretchingA strong, prominent band is predicted for the asymmetric stretching of the aryl-ether linkage of the phenoxy group. This is a highly characteristic absorption for aryl ethers.
900 - 675Aromatic C-H Out-of-Plane BendingStrong intensity bands whose precise positions can help confirm the substitution patterns on the aromatic rings.
~700C-S StretchingThe carbon-sulfur bond vibration is typically weak and can be challenging to assign definitively from an IR spectrum.[2]

Experimental Protocols for Spectral Acquisition

The acquisition of a high-quality infrared spectrum for a solid sample like this compound requires meticulous sample preparation. The Potassium Bromide (KBr) pellet method is a fundamental and widely used technique for transmission FTIR analysis of solids.[6][7] An alternative, often simpler method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[8]

This protocol outlines the steps to prepare a solid sample for analysis using the KBr pellet technique.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-forming die set

  • Hydraulic press (capable of 8-10 tons of pressure)

  • Vacuum pump

  • Analytical balance (4-place)

  • Drying oven and desiccator

Procedure:

  • Material Preparation:

    • Dry the spectroscopic grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to eliminate absorbed moisture, which can cause a broad O-H absorption peak around 3200 cm⁻¹.[9][10]

    • Store the dried KBr in a desiccator until use to prevent reabsorption of atmospheric moisture.[9][11]

  • Sample and KBr Measurement:

    • On an analytical balance, accurately weigh approximately 1-2 mg of the this compound sample.[7]

    • Weigh approximately 200-250 mg of the dried KBr powder. The sample concentration should be between 0.1% and 1.0%.[10]

  • Grinding and Mixing:

    • Transfer a small amount of KBr to the agate mortar first and grind it to create a fine layer. This prevents the sample from sticking directly to the mortar.

    • Add the weighed sample to the mortar along with the remaining KBr.

    • Grind the mixture thoroughly for several minutes until it becomes a fine, homogeneous powder. Proper mixing is critical for a high-quality, transparent pellet.[9]

  • Pellet Formation:

    • Carefully transfer the powder mixture into the pellet-forming die.

    • Connect the die to a vacuum pump for several minutes to remove trapped air and residual moisture, which helps prevent the formation of cloudy or opaque pellets.[10]

    • Place the die into the hydraulic press and apply a pressure of 8-10 tons for several minutes.[10][11]

    • Carefully release the pressure and disassemble the die to retrieve the thin, transparent KBr pellet.

  • Spectral Acquisition:

    • First, acquire a background spectrum using a pure KBr pellet or an empty sample holder. This allows the instrument to subtract spectral contributions from atmospheric CO₂ and water vapor, as well as any minor impurities in the KBr matrix.[9]

    • Place the sample pellet into the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[12]

ATR-FTIR is a popular alternative that analyzes the sample directly in its solid state with minimal preparation.[8]

  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum with the clean, empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Analysis: Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal. Collect the infrared spectrum. This technique relies on an evanescent wave that penetrates a short distance into the sample, making it ideal for strongly absorbing or opaque solids.[8][13]

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for acquiring an IR spectrum via the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis sample_weigh Weigh Sample (1-2 mg) & KBr (200 mg) grind_mix Grind & Mix in Agate Mortar sample_weigh->grind_mix load_die Load Powder into Die grind_mix->load_die press_pellet Apply Vacuum & Press (8-10 tons) load_die->press_pellet pellet Transparent KBr Pellet press_pellet->pellet sample_scan Acquire Sample Spectrum pellet->sample_scan background Acquire Background Spectrum (Pure KBr) background->sample_scan Correction process Data Processing (FT & Baseline Correction) sample_scan->process final_spectrum Final IR Spectrum & Peak Assignment process->final_spectrum

Caption: Workflow for FTIR analysis using the KBr pellet method.

References

Solubility and Characterization of 6-Phenoxybenzo[d]thiazol-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 6-Phenoxybenzo[d]thiazol-2-amine, a benzothiazole derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document outlines the expected solubility characteristics based on the well-understood properties of the benzothiazole scaffold. Furthermore, it offers detailed, generalized experimental protocols for the precise determination of its solubility in various organic solvents. This guide is intended to be a foundational resource for researchers, enabling informed solvent selection for synthesis, purification, formulation, and biological screening processes.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzothiazole core. The benzothiazole ring system is a prominent scaffold in pharmaceutical and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The solubility of this compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics to bioavailability. Understanding its solubility in different organic solvents is a fundamental prerequisite for its effective utilization in research and development.

Predicted Solubility Profile

The expected qualitative solubility in a range of common organic solvents is summarized in the table below.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity and aprotic nature of DMSO are effective at solvating both the polar amine group and the aromatic rings of the molecule.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetoneModerateThe ketone group offers some polarity to interact with the solute, but its overall lower polarity compared to DMSO may result in moderate solubility.
AcetonitrileModerateIts polarity is suitable for dissolving many organic compounds, though it may be less effective than DMSO or DMF for compounds with strong hydrogen bonding capabilities.
Polar Protic MethanolModerateCan act as both a hydrogen bond donor and acceptor, interacting with the 2-amino group. The non-polar backbone may limit high solubility.[1]
EthanolModerateSimilar to methanol, but its slightly lower polarity might offer comparable or slightly different solubility.[1]
Non-Polar Aromatic TolueneLow to ModerateFavorable π-π stacking interactions can occur between toluene and the aromatic rings of the compound, but the polar amine group will hinder high solubility.
Chlorinated Dichloromethane (DCM)ModerateDCM possesses a good balance of polarity to solvate a wide range of organic molecules.
ChloroformModerateSimilar in nature to DCM, it is a versatile solvent for many organic compounds.
Non-Polar Aliphatic HexaneLowThe largely non-polar nature of hexane is not well-suited to solvate the polar amine group of this compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following sections detail common methodologies for this purpose.

This method provides a rapid initial screening of suitable solvents.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Procedure:

  • Weigh approximately 1-2 mg of this compound into a small glass vial.

  • Add the selected organic solvent dropwise (e.g., 100 µL increments) to the vial.

  • After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

  • Continue adding solvent up to a total volume of 1 mL.

  • Record the observation as "soluble," "partially soluble," or "insoluble" at the tested concentration.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Procedure:

  • Add an excess amount of this compound to a sealed vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • After the equilibration period, allow the suspension to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Quantify the concentration of this compound in the diluted sample using a pre-established calibration curve.

  • Calculate the original solubility in the test solvent, accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of the dissolved compound.

Example HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Visualizing the Experimental Workflow

The logical steps for determining the solubility of this compound can be visualized as a workflow diagram.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start: Select Solvent and Temperature prep_compound Weigh excess this compound start->prep_compound prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent agitate Agitate mixture for 24-48 hours at constant temperature prep_solvent->agitate Shake-Flask Method centrifuge Centrifuge to separate solid agitate->centrifuge sample Withdraw clear supernatant centrifuge->sample analyze Quantify concentration (e.g., HPLC) sample->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate end End: Quantitative Solubility Data calculate->end

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure provides a solid basis for predicting its solubility profile. It is expected to be highly soluble in polar aprotic solvents and moderately soluble in polar protic and some non-polar solvents. For precise quantitative data, the standardized shake-flask method coupled with a reliable analytical technique like HPLC is recommended. The protocols and predictive information provided in this guide serve as a valuable starting point for researchers, facilitating the design of experiments and the development of applications involving this promising compound.

References

The Discovery and Ascendancy of 2-Aminobenzothiazoles: A Technical Guide to a Privileged Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of 2-aminobenzothiazole derivatives. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to support researchers in the field of drug discovery and development.

Discovery and Historical Perspective

The journey of 2-aminobenzothiazole began in the late 19th century. In 1887, the German chemist August Wilhelm von Hofmann reported the first synthesis of a 2-aminobenzothiazole derivative through the cyclization of 2-aminothiophenol with phenyl isothiocyanate.[1] This seminal work laid the foundation for the exploration of this heterocyclic system.

For several decades, the primary focus remained on the synthesis and chemical characterization of these compounds. A significant milestone in their synthetic methodology was the development of the Hugershoff synthesis , which involves the oxidative cyclization of N-arylthioureas. This method, along with the Jacobson synthesis, became a classical approach for preparing a variety of substituted 2-aminobenzothiazoles.

The biological significance of this scaffold began to emerge in the 1950s, with studies investigating 2-aminobenzothiazole derivatives for their potential as central muscle relaxants.[2] This marked a pivotal shift, sparking broader interest in their pharmacological properties. A notable breakthrough came with the discovery of Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), which was initially developed as an antiepileptic.[3] Subsequent research in the 1990s revealed its role in modulating glutamate neurotransmission, leading to its approval by the FDA in 1995 for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[3][4][5] Riluzole's journey from a potential antiepileptic to the first approved drug for ALS highlighted the therapeutic potential of the 2-aminobenzothiazole core.[3][4][5][6]

Since then, extensive research has unveiled a remarkable diversity of biological activities associated with 2-aminobenzothiazole derivatives, including potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This has solidified its status as a privileged scaffold in modern drug discovery.[7]

Synthetic Methodologies

The synthesis of 2-aminobenzothiazole and its derivatives has evolved from classical methods to more efficient and environmentally friendly modern techniques.

Classical Synthetic Routes
  • Hofmann's Synthesis (from 2-Aminothiophenol): This foundational method involves the condensation of a 2-aminothiophenol with a cyanogen halide, thiophosgene, or an isothiocyanate. The reaction between 2-aminothiophenol and phenyl isothiocyanate, as originally reported by Hofmann, yields 2-anilinobenzothiazole.[1]

  • Hugershoff Reaction (from N-Arylthioureas): This widely used method involves the oxidative cyclization of an N-arylthiourea. The reaction is typically carried out using bromine in a suitable solvent like chloroform or acetic acid. The mechanism involves an electrophilic attack of bromine on the sulfur atom, followed by intramolecular cyclization.

  • Jacobson Synthesis: This method involves the oxidative cyclization of an arylthioamide in a basic medium, typically using potassium ferricyanide.[8]

Modern Synthetic Approaches

In recent years, there has been a drive towards developing more sustainable and efficient synthetic methods. These "green" approaches often involve one-pot reactions, the use of less hazardous reagents, and catalytic systems.[9] Examples include:

  • Copper-catalyzed tandem reactions: The reaction of 2-iodoanilines with isothiocyanates in the presence of a copper catalyst provides an efficient route to 2-aminobenzothiazoles.

  • Microwave-assisted synthesis: Microwave irradiation has been employed to accelerate the synthesis of 2-aminobenzothiazole derivatives, often leading to higher yields and shorter reaction times.

Key Biological Activities and Quantitative Data

2-Aminobenzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities. Below are summaries of their prominent activities, with quantitative data presented in structured tables for comparative analysis.

Anticancer Activity

A significant area of research for 2-aminobenzothiazole derivatives is in oncology. These compounds have been shown to inhibit the growth of various cancer cell lines through the modulation of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives (IC50 in µM)

Compound IDTarget/Mechanism of ActionMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)Reference(s)
Derivative Series 1 PI3K/mTOR Inhibition1.8 - 7.23.9 - 10.57.44 - 9.99[10]
Derivative Series 2 VEGFR-2 Inhibition3.84 - 5.61--[10]
OMS5 PI3Kδ Inhibition39.5122.13-[11]
OMS14 PI3Kδ Inhibition61.0334.09-[11]
Compound 13 Not Specified-9.626.43[11]
Compound 17d Not Specified---[5]
Compound 18 Not Specified---[5]
Compound 13b Not Specified---[5]
Doxorubicin (Standard) Topoisomerase II Inhibitor~0.9~1.2~0.5 - 1.0[10]
Cisplatin (Standard) DNA Cross-linking Agent~3.1--[10]

Note: IC50 values are presented as ranges based on multiple compounds within a series from the cited literature or as specific values for individual compounds. The values for standard drugs are approximate and can vary between studies.

Antimicrobial Activity

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. 2-Aminobenzothiazole derivatives have shown promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansReference(s)
Thiazolidinone Analog A 50100100>100-[12]
Thiazolidinone Analog B -----[12]
Compound 1n ----4-8[6]
Compound 1o ----4-8[6]
Norfloxacin (Standard) -----[6]
Fluconazole (Standard) -----[13]

Note: "-" indicates data not available in the cited sources.

Anti-inflammatory Activity

Certain 2-aminobenzothiazole derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives

Compound IDAssay% InhibitionReference(s)
AK 1a Carrageenan-induced rat paw edema71.70[14]
AK 1b Carrageenan-induced rat paw edema79.40[14]
AK 1f Carrageenan-induced rat paw edema71.70[14]
Diclofenac (Standard) Carrageenan-induced rat paw edema89.74[14]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 2-aminobenzothiazole derivative and for the principal biological assays used to evaluate their activity.

Synthesis Protocols

Materials:

  • Substituted aniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid in a round-bottom flask.[15]

  • Cool the solution to below 10°C in an ice bath.[15]

  • Add ammonium thiocyanate (2 equivalents) to the solution and stir until fully dissolved.[15]

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.[15]

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.[15]

  • Pour the reaction mixture into ice-cold water.[15]

  • Filter the resulting precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-aminobenzothiazole derivative.[15]

Materials:

  • 4-(trifluoromethoxy)aniline

  • Ammonium thiocyanate

  • Potassium persulfate

  • Acetic acid

  • Ethanol

  • Water

  • Ammonia solution

Procedure:

  • In a suitable reaction vessel, suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of acetic acid.[1][2]

  • Stir the suspension at room temperature for 24 hours.[1][2]

  • After 24 hours, heat the reaction mixture to 40°C and stir for an additional 2 hours to ensure the reaction is complete.[1][2]

  • Cool the mixture and dilute it with 500 mL of water and 100 mL of ethanol.[1][2]

  • Slowly add ammonia solution to the mixture with stirring until the pH reaches 14. This will cause the crude Riluzole to precipitate.[1][2]

  • Filter the resulting solid and dry it under a vacuum to obtain the raw Riluzole.[1][2]

  • For purification, transfer the raw product to a clean flask and add a mixture of 150 mL of ethanol and 250 mL of water.[2]

  • Heat the mixture to reflux until all the solid dissolves.[2]

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

  • Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum.

Biological Assay Protocols

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Complete growth medium

  • 2-Aminobenzothiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[3][15][16]

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[15][17]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[15][17]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][18]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[15][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ATP solution

  • Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate - PIP2)

  • Test compounds (2-aminobenzothiazole derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.[17]

  • Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and test compound solution.[17]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.[17]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[17]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

  • Kinase Detection: Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[17]

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.[17]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

Materials:

  • Recombinant human EGFR tyrosine kinase

  • Assay buffer [20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02 % Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1 % DMSO]

  • ATP and ³³P-ATP

  • Test compounds

  • Reaction plates

Procedure:

  • Compound Preparation: Dissolve compounds in DMSO and test at a desired concentration (e.g., 100 µM).[19]

  • Reaction Setup: Add the compounds to reaction plates containing the EGFR tyrosine kinase in the assay buffer.[19]

  • Reaction Initiation: Initiate the reactions by adding a mixture of ATP and ³³P-ATP to a final concentration of 10 µM.[19]

  • Incubation and Termination: Incubate the reaction and then terminate it.

  • Detection: Assess kinase activity using a radioisotope-based filter binding assay.[19]

  • Data Analysis: Report kinase activity as the percentage of remaining enzyme activity after subtracting the background from DMSO control reactions.[19]

Materials:

  • Bacterial or fungal strains

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and standard antibiotics/antifungals

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Serially dilute the 2-aminobenzothiazole derivatives and standard antimicrobial agents in the broth medium in a 96-well microtiter plate.[10]

  • Inoculation: Add a standardized inoculum of the microorganism to each well.[20]

  • Controls: Include a growth control (inoculum without any compound) and a sterility control (broth only).[20]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for understanding the mechanism of action and the research pipeline for 2-aminobenzothiazole derivatives.

Signaling Pathway Diagrams

// Node Colors node [fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05"]; pi3k [label="PI3K", fillcolor="#4285F4"]; pip2 [label="PIP2"]; pip3 [label="PIP3"]; pdk1 [label="PDK1"]; akt [label="AKT", fillcolor="#4285F4"]; mtorc2 [label="mTORC2"]; mtorc1 [label="mTORC1", fillcolor="#4285F4"]; pten [label="PTEN", shape=octagon, fillcolor="#EA4335"]; downstream [label="Cell Growth, Proliferation,\nSurvival", shape=ellipse, fillcolor="#34A853"]; inhibitor [label="2-Aminobenzothiazole\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges receptor -> pi3k [label=" Activates"]; pi3k -> pip3 [label=" Converts PIP2 to"]; pip2 -> pip3 [style=invis]; pip3 -> pdk1; pip3 -> akt; pdk1 -> akt [label=" Phosphorylates"]; mtorc2 -> akt [label=" Phosphorylates"]; akt -> mtorc1 [label=" Activates"]; mtorc1 -> downstream; pten -> pip3 [label=" Inhibits", arrowhead=tee, color="#EA4335"]; inhibitor -> pi3k [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; } caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

// Node Colors node [fillcolor="#F1F3F4", fontcolor="#202124"]; ligand [label="EGF Ligand", shape=ellipse, fillcolor="#FBBC05"]; egfr [label="EGFR", fillcolor="#4285F4"]; dimerization [label="Dimerization &\nAutophosphorylation"]; adaptor [label="Adaptor Proteins\n(Grb2, Shc)"]; ras [label="Ras"]; raf [label="Raf"]; mek [label="MEK"]; erk [label="ERK"]; proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#34A853"]; inhibitor [label="2-Aminobenzothiazole\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ligand -> egfr [label=" Binds"]; egfr -> dimerization; dimerization -> adaptor [label=" Recruits"]; adaptor -> ras [label=" Activates"]; ras -> raf; raf -> mek; mek -> erk; erk -> proliferation; inhibitor -> egfr [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits Kinase Activity"]; } caption: EGFR Signaling Pathway Inhibition.

Experimental Workflow Diagram

// Workflow Edges purification -> invitro; hit_id -> sar; admet -> invivo; } caption: General Drug Discovery Workflow.

Conclusion

The 2-aminobenzothiazole scaffold has firmly established its significance in medicinal chemistry, evolving from a synthetic curiosity to a clinically relevant pharmacophore. Its rich history, versatile synthesis, and broad spectrum of biological activities, particularly in oncology, infectious diseases, and inflammation, continue to make it a focal point of drug discovery efforts. This technical guide provides a comprehensive overview of this important class of compounds, offering researchers the foundational knowledge and detailed methodologies required to advance the development of novel 2-aminobenzothiazole-based therapeutics. The structured data and visual aids are intended to facilitate a deeper understanding and inspire further innovation in this exciting field.

References

Theoretical and Computational Insights into 6-Phenoxybenzo[d]thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural, Electronic, and Spectroscopic Properties of a Promising Benzothiazole Derivative

This technical guide provides a comprehensive overview of the theoretical and computational studies on 6-Phenoxybenzo[d]thiazol-2-amine, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and potential biological mechanisms. The content herein is a synthesis of established computational methodologies and data extrapolated from closely related benzothiazole derivatives.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a benzothiazole core substituted with a phenoxy group at the 6-position and an amine group at the 2-position. Its chemical structure is depicted below:

Chemical Structure of this compound

Caption: 2D structure of this compound.

The presence of the electron-donating amino and phenoxy groups, combined with the electron-withdrawing benzothiazole nucleus, results in a unique electronic distribution that is crucial for its biological activity.

Computational Analysis

Density Functional Theory (DFT) calculations are pivotal in elucidating the molecular properties of novel compounds. For this compound, DFT studies, typically employing the B3LYP functional with a 6-311++G(d,p) basis set, provide valuable insights into its geometry, electronic structure, and vibrational modes.

Optimized Molecular Geometry

The optimized geometry of this compound reveals a nearly planar benzothiazole ring system. The phenoxy group is twisted out of the plane of the benzothiazole ring. Key predicted bond lengths and angles are summarized in Table 1. These parameters are crucial for understanding the molecule's conformation and its potential interactions with biological targets.

Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-S (thiazole)1.76
C=N (thiazole)1.32
C-N (amine)1.38
C-O (phenoxy)1.37
Bond Angles (°) C-S-C89.5
S-C-N115.2
C-N-C125.0
C-O-C118.5
Spectroscopic Analysis

The vibrational frequencies calculated from DFT can be correlated with experimental FT-IR spectra. The predicted vibrational assignments for key functional groups of this compound are presented in Table 2. These assignments are instrumental in the structural confirmation of the synthesized compound.

Table 2: Predicted Vibrational Frequencies of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H stretching-NH₂3450, 3350
C-H stretching (aromatic)Ar-H3100-3000
C=N stretchingThiazole1630
C=C stretching (aromatic)Ar-C=C1600-1450
C-O-C stretchingAryl ether1240
C-S stretchingThiazole750

The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts for this compound provide a theoretical benchmark for experimental data, aiding in the structural elucidation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

Atom TypePredicted Chemical Shift (ppm)
¹H NMR
Aromatic Protons (benzothiazole)7.0 - 7.8
Aromatic Protons (phenoxy)6.9 - 7.4
Amine Protons5.5 - 6.5
¹³C NMR
C=N (thiazole)~168
Aromatic Carbons110 - 158
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the electron-rich phenoxy and amino-substituted benzene ring, while the LUMO is distributed over the electron-deficient thiazole moiety. This distribution facilitates intramolecular charge transfer, a key feature for potential biological activity.

Table 4: Predicted Electronic Properties of this compound

ParameterPredicted Value (eV)
HOMO Energy-5.8
LUMO Energy-1.5
HOMO-LUMO Energy Gap (ΔE)4.3
Mulliken Charge Analysis

Mulliken population analysis provides an estimation of the charge distribution on each atom in the molecule. This information is vital for understanding electrostatic interactions and identifying potential sites for electrophilic and nucleophilic attack. In this compound, the nitrogen and oxygen atoms are predicted to have negative charges, while the hydrogen and sulfur atoms carry positive charges.

Table 5: Predicted Mulliken Atomic Charges of Selected Atoms in this compound

AtomPredicted Mulliken Charge (a.u.)
S10.35
N (thiazole)-0.45
N (amine)-0.60
O (phenoxy)-0.55
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions prone to electrophilic and nucleophilic attack. In the MEP map of this compound, the negative potential (red and yellow regions) is concentrated around the electronegative nitrogen and oxygen atoms, indicating them as sites for electrophilic attack. The positive potential (blue regions) is located around the hydrogen atoms of the amine group, suggesting them as sites for nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 4-phenoxyaniline with potassium thiocyanate in the presence of bromine.

Materials:

  • 4-phenoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol

  • Ammonium hydroxide

Procedure:

  • Dissolve 4-phenoxyaniline in glacial acetic acid in a round-bottom flask.

  • Add potassium thiocyanate to the solution and stir at room temperature.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Pour the reaction mixture into ice-cold water and neutralize with ammonium hydroxide to precipitate the crude product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification A 4-phenoxyaniline D Dissolve 4-phenoxyaniline in Acetic Acid A->D B KSCN E Add KSCN and Stir B->E C Br2 in Acetic Acid G Dropwise addition of Br2 solution C->G D->E F Cool in Ice Bath E->F F->G H Stir Overnight at RT G->H I Pour into Ice Water H->I J Neutralize with NH4OH I->J K Filter Precipitate J->K L Recrystallize from Ethanol K->L M Pure this compound L->M

Caption: Synthetic workflow for this compound.

Characterization

The synthesized compound should be characterized using the following techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify the functional groups present.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] The anticancer mechanism of many benzothiazole derivatives involves the inhibition of key signaling proteins such as tyrosine kinases and the induction of apoptosis.[1]

A potential signaling pathway that could be modulated by this compound in cancer cells is the EGFR (Epidermal Growth Factor Receptor) signaling cascade. Inhibition of EGFR can block downstream pathways like RAS-RAF-MEK-ERK and PI3K-AKT, which are crucial for cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition Molecule This compound Molecule->EGFR Inhibition

References

Quantum Chemical Blueprint of 6-Phenoxybenzo[d]thiazol-2-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the quantum chemical calculations pertinent to the analysis of 6-Phenoxybenzo[d]thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiazole derivatives are recognized for their diverse pharmacological activities, including potential anticancer and anti-inflammatory properties.[1][2] Understanding the electronic structure, molecular geometry, and reactivity of this compound through computational methods is paramount for the rational design of novel therapeutics.

This guide details the established theoretical protocols for quantum chemical calculations, presents representative data extrapolated from studies on analogous structures, and visualizes key computational workflows and potential biological signaling pathways using the DOT language for Graphviz.

Core Computational Methodologies

The primary tool for the in-silico investigation of benzothiazole derivatives is Density Functional Theory (DFT), lauded for its balance of accuracy and computational efficiency.[3][4] A prevalent approach involves geometry optimization and subsequent property calculations using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311G(d,p) or 6-31+G(d,p).[3][5]

Experimental Protocols: A Theoretical Framework

Geometry Optimization: The initial and most critical step is the full geometry optimization of the this compound structure. This is performed to locate the global minimum on the potential energy surface, ensuring that all subsequent calculations are based on the most stable conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been achieved.

Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis: The energies of the HOMO and LUMO are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[4] These frontier molecular orbitals are also vital in predicting the charge transfer characteristics within the molecule.

Molecular Electrostatic Potential (MEP) Mapping: The MEP is mapped onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[3] This is invaluable for understanding intermolecular interactions, such as drug-receptor binding.

Vibrational Frequency Analysis: Theoretical vibrational frequencies are calculated and can be compared with experimental FT-IR and Raman spectra to validate the optimized geometry. The vibrational modes provide insights into the bonding and functional groups within the molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[3]

Quantitative Data from Analogous Systems

Table 1: Representative Geometric Parameters (Bond Lengths and Angles)

ParameterRepresentative Value (Å or °)MethodSource (Analogous Compound)
C-S Bond Length1.76DFT/B3LYP2-amino-6-substituted benzothiazoles
C=N Bond Length1.37DFT/B3LYP2-amino-6-substituted benzothiazoles
C-O (ether) Bond Length1.39DFT/B3LYPPhenoxy-substituted aromatics
C-N (amine) Bond Length1.36DFT/B3LYP2-aminobenzothiazole
C-S-C Bond Angle89.5DFT/B3LYP2-amino-6-substituted benzothiazoles
N-C-S Bond Angle115.0DFT/B3LYP2-amino-6-substituted benzothiazoles
C-O-C Bond Angle118.0DFT/B3LYPPhenoxy-substituted aromatics

Table 2: Representative Electronic Properties

PropertyRepresentative ValueMethodSource (Analogous Compound)
HOMO Energy-6.2 eVDFT/B3LYP/6-31G+2-aminobenzothiazole derivatives[3]
LUMO Energy-1.8 eVDFT/B3LYP/6-31G+2-aminobenzothiazole derivatives[3]
HOMO-LUMO Gap (ΔE)4.4 eVDFT/B3LYP/6-31G+2-aminobenzothiazole derivatives[3]
Dipole Moment2.5 DDFT/B3LYP/6-31G+2-aminobenzothiazole derivatives[3]

Visualizing Computational and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for the quantum chemical analysis of this compound and a potential signaling pathway it might modulate, based on the known activities of similar compounds.

computational_workflow cluster_input Input cluster_calculations Quantum Chemical Calculations (DFT) cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_props Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_props nbo_analysis NBO Analysis geom_opt->nbo_analysis optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_spectra Theoretical Vibrational Spectra freq_analysis->vibrational_spectra reactivity_prediction Reactivity & Interaction Sites electronic_props->reactivity_prediction stability_analysis Molecular Stability nbo_analysis->stability_analysis

A typical workflow for quantum chemical calculations.

signaling_pathway cluster_drug Drug Action cluster_pathway Apoptosis Pathway drug This compound bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibition bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

Potential inhibition of the Bcl-2 anti-apoptotic protein.

Conclusion

The quantum chemical analysis of this compound provides a powerful framework for understanding its structure-activity relationships. While this guide presents a theoretical protocol and representative data based on analogous compounds, the methodologies described herein offer a robust starting point for more specific computational studies. Such in-silico investigations are indispensable in modern drug discovery, enabling the efficient screening and design of novel benzothiazole derivatives with enhanced therapeutic potential. The visualized workflows and pathways serve as a conceptual foundation for further research into the biological mechanisms of this promising class of compounds.

References

Methodological & Application

Application Note: A Protocol for the Laboratory-Scale Synthesis of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed experimental protocol for the synthesis of 6-Phenoxybenzo[d]thiazol-2-amine, a key intermediate in the development of novel therapeutic agents and functional materials.[1] The described two-step procedure involves the formation of N-(4-phenoxyphenyl)thiourea from 4-phenoxyaniline, followed by an oxidative cyclization to yield the target benzothiazole derivative. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminobenzothiazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules.[2][3] this compound is a valuable intermediate due to the incorporation of a phenoxy group, which can modulate the physicochemical properties and biological activity of the final compounds. This protocol details a reliable method for its preparation on a laboratory scale.

Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization 4-phenoxyaniline 4-phenoxyaniline N-(4-phenoxyphenyl)thiourea N-(4-phenoxyphenyl)thiourea 4-phenoxyaniline->N-(4-phenoxyphenyl)thiourea NH4SCN, HCl, H2O Reflux Intermediate N-(4-phenoxyphenyl)thiourea Final_Product This compound Intermediate->Final_Product Br2, Acetic Acid Stir

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 4-phenoxyaniline

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Bromine

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethanol

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Step 1: Synthesis of N-(4-phenoxyphenyl)thiourea
  • To a 250 mL round-bottom flask, add 4-phenoxyaniline (0.1 mol), 9 mL of concentrated hydrochloric acid, and 25 mL of deionized water.

  • Heat the mixture to 60-70°C with stirring for approximately 1 hour to ensure complete dissolution and salt formation.[4]

  • Cool the mixture in an ice bath for 1 hour.

  • Slowly add ammonium thiocyanate (0.1 mol) to the cooled solution.[4]

  • Reflux the reaction mixture for 4 hours.

  • After reflux, add 20 mL of cold water while stirring continuously to induce precipitation.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly. The resulting solid is N-(4-phenoxyphenyl)thiourea.

Step 2: Synthesis of this compound
  • In a 500 mL round-bottom flask, dissolve the dried N-(4-phenoxyphenyl)thiourea (0.1 mol) and potassium thiocyanate (0.4 mol) in 150 mL of glacial acetic acid.

  • Cool the stirred solution to below 10°C in an ice bath.

  • In a separate beaker, prepare a solution of bromine (0.1 mol) in 100 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the thiourea solution while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture for an additional 10 hours at room temperature.

  • Pour the reaction mixture into 1.5 L of cold water.

  • Filter the resulting solution to remove any impurities.

  • Neutralize the filtrate by the slow addition of a saturated sodium bicarbonate solution until no further precipitation occurs.[5]

  • Collect the crude product by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the solid from an ethanol/water mixture to yield pure this compound.

  • Dry the purified product under vacuum over anhydrous sodium sulfate.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
N-(4-phenoxyphenyl)thioureaC₁₃H₁₂N₂OS244.32White solidNot reported
This compoundC₁₃H₁₀N₂OS242.30Yellowish solidNot reported

Note: Melting points should be determined experimentally for the synthesized compounds.

Safety Precautions

  • This protocol should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Bromine and concentrated acids are corrosive and toxic. Handle with extreme care.

  • A thorough risk assessment should be conducted before starting the experiment, considering all chemicals and procedures involved.[6]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound. By following this two-step procedure, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and materials science. The provided workflow and data table offer a clear guide for the execution and documentation of the synthesis.

References

Application Notes and Protocols for the Biological Evaluation of 6-Phenoxybenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological evaluation of 6-phenoxybenzo[d]thiazol-2-amine derivatives and structurally related compounds. This document includes a summary of their potential therapeutic applications, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a valuable building block for the development of novel therapeutic agents.[1] Researchers have explored these compounds for various applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The incorporation of a phenoxy group at the 6-position can modulate the molecule's lipophilicity and pharmacokinetic properties, potentially enhancing its interaction with biological targets.

Anticancer Activity

Derivatives of the benzo[d]thiazol-2-amine core have demonstrated promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative benzo[d]thiazol-2-amine derivatives against various cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 45 6-(quinazolin-4(3H)-on-6-yl)A549 (Lung)0.44[2]
Compound 16h 6-(quinazolin-4(3H)-on-6-yl)A549 (Lung)8.27 ± 0.52[2]
Compound B7 6-chloro-N-(4-nitrobenzyl)A431 (Skin)Not specified[3]
A549 (Lung)Not specified[3]
H1299 (Lung)Not specified[3]
Compound 7a Dihydropyrido[2,3-d]pyrimidin-4-one derivativeNCI-H460 (Lung)Higher than Doxorubicin[4]
HepG2 (Liver)Higher than Doxorubicin[4]
HCT-116 (Colon)Higher than Doxorubicin[4]
Compound 9a Pyrrolo[2,1-b][2][5]benzothiazole derivativeNCI-H460 (Lung)Higher than Doxorubicin[4]
HepG2 (Liver)Higher than Doxorubicin[4]
HCT-116 (Colon)Higher than Doxorubicin[4]
Experimental Protocol: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, H1299, A431)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway: ALK/PI3K/AKT Inhibition

Some benzo[d]thiazol-2-amine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the ALK/PI3K/AKT pathway.[2]

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Bax Bax Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis Compound Benzo[d]thiazol-2-amine Derivative Compound->ALK Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) Characterization->Anticancer Anti_inflammatory_vitro Anti-inflammatory Assays (e.g., COX Inhibition) Characterization->Anti_inflammatory_vitro Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Xenograft Tumor Xenograft Model Anticancer->Xenograft Edema Carrageenan-Induced Paw Edema Anti_inflammatory_vitro->Edema Data_Analysis Data Analysis (IC50, % Inhibition) Antimicrobial->Data_Analysis Xenograft->Data_Analysis Edema->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Conclusion Lead Compound Identification SAR->Conclusion

References

Application Notes and Protocols: In Vitro Anticancer Activity of 6-Phenoxybenzo[d]thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies to evaluate the in vitro anticancer activity of 6-Phenoxybenzo[d]thiazol-2-amine. While specific data for this exact compound is not extensively available in current literature, this document outlines detailed protocols and summarizes findings from structurally related 6-substituted 2-aminobenzothiazole derivatives. These compounds serve as valuable surrogates for predicting the potential efficacy and mechanism of action.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including anticancer activities. The 2-aminobenzothiazole scaffold, in particular, has been identified as a privileged structure in the design of novel antineoplastic agents. Substitutions at the 6-position of the benzothiazole ring have been shown to modulate the cytotoxic and mechanistic properties of these compounds. This document focuses on the in vitro evaluation of this compound, providing protocols and comparative data from analogous compounds to guide research and development.

Data Presentation: Cytotoxicity of 6-Substituted 2-Aminobenzothiazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 6-substituted 2-aminobenzothiazole derivatives against several human cancer cell lines. This data provides a comparative baseline for evaluating the potency of new analogs like this compound.

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 -ClHCT1166.43 ± 0.72[1]
A5499.62 ± 1.14[1]
A3758.07 ± 1.36[1]
Analog 2 -NO₂HCT-116>100[2]
HEPG-2>100[2]
MCF-7>100[2]
Analog 3 -OCH₃C6 (rat glioma)4.63 ± 0.85[1]
A54939.33 ± 4.04[1]
Analog 4 -FHeLa2.41[3][4]
COS-74.31[3][4]
Analog 5 -OEtPC30.315[1]
MCF-70.452[1]
A5490.621[1]
Compound 6b (not specified)MCF-75.15[5]
Compound 4a -NO₂ (part of a larger hybrid)HCT-1165.61[2][6]
HEPG-27.92[2][6]
MCF-73.84[2][6]
Compound 12 -NO₂ or -OEt (part of a larger derivative)MCF-72.49 ± 0.12[1]
Compound 20 (not specified, TZD series)HepG29.99[1]
HCT-1167.44[1]
MCF-78.27[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells (96-well plate) compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate (48-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan (DMSO) mtt_addition->formazan_solubilization read_plate 7. Read Absorbance (570 nm) formazan_solubilization->read_plate calculate_ic50 8. Calculate IC50 read_plate->calculate_ic50

MTT Assay Experimental Workflow.
Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), to stain cellular DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the test compound at various concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathways

Many 2-aminobenzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[7] Based on studies of analogous compounds, this compound may potentially inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, or downstream pathways such as the PI3K/AKT/mTOR pathway.[1][2][8] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Apoptosis Apoptosis Bax->Apoptosis Compound 6-Phenoxybenzo[d] thiazol-2-amine Compound->RTK Inhibition Compound->Bax Activation?

Potential Signaling Pathway Inhibition.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of the anticancer properties of this compound. By leveraging the established methodologies and comparative data from structurally similar 6-substituted 2-aminobenzothiazole derivatives, researchers can effectively assess its cytotoxic potential, elucidate its mechanism of action regarding apoptosis and cell cycle arrest, and investigate its impact on relevant cancer-associated signaling pathways. These studies will be crucial in determining the therapeutic potential of this novel compound.

References

Application Notes and Protocols: Antimicrobial Screening of 6-Phenoxybenzo[d]thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 2-aminobenzothiazole scaffold, in particular, serves as a crucial intermediate for the development of novel therapeutic agents.[3] This document provides detailed protocols for the synthesis and antimicrobial screening of a series of novel 6-phenoxybenzo[d]thiazol-2-amine analogs.

The core structure combines the benzothiazole nucleus with a phenoxy group at the 6th position, a modification that can influence the molecule's lipophilicity and electronic properties, potentially enhancing its biological activity. These application notes are designed to guide researchers through the experimental workflow, from chemical synthesis to the evaluation of antimicrobial efficacy using standardized methods such as the agar well diffusion assay and broth microdilution for Minimum Inhibitory Concentration (MIC) determination.[4][5] The potential mechanism of action, believed to involve the inhibition of essential bacterial enzymes like DNA gyrase, is also discussed.[2][6]

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of the parent compound, this compound, is typically achieved through the thiocyanation of 4-phenoxyaniline.[7] Analogs can be synthesized by modifying the starting materials or by further derivatization of the 2-amino group.

Protocol 2.1.1: Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-phenoxyaniline (0.01 mol) in glacial acetic acid (20 mL). Cool the mixture in an ice bath to below room temperature.[8]

  • Thiocyanation: Add ammonium thiocyanate (0.02 mol) to the stirred solution.

  • Bromination: From the dropping funnel, add a solution of bromine (0.01 mol) in glacial acetic acid (6 mL) dropwise. Ensure the temperature does not rise above 10°C during the addition.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 10-12 hours at room temperature.

  • Isolation: Pour the reaction mixture onto crushed ice. Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.[9]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[10]

Synthesis_Workflow Synthesis Workflow for this compound Analogs cluster_synthesis Synthesis & Purification cluster_analysis Characterization start Start: 4-Phenoxyaniline + Reagents reaction Thiocyanation Reaction (Stirring, 10-12h) start->reaction isolation Precipitation on Ice & Neutralization reaction->isolation purification Filtration, Washing & Recrystallization isolation->purification product Pure Analog purification->product analysis Spectroscopic Analysis (IR, NMR, MS) product->analysis end End Product analysis->end Structure Confirmed

Caption: General workflow for synthesis and characterization of analogs.
Antimicrobial Screening Protocols

Protocol 2.2.1: Agar Well Diffusion Assay (Preliminary Screening)

This method is used for the preliminary evaluation of the antimicrobial activity of the synthesized analogs.[11][12]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri plates to a uniform thickness and allow it to solidify.[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.[11]

  • Plating: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the MHA plates.[13]

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[12]

  • Sample Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a non-inhibitory solvent like DMSO) at a specific concentration (e.g., 100 µg/mL) into each well.[14]

  • Controls: Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent (DMSO) as a negative control.[15]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[15]

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Protocol 2.2.2: Broth Microdilution Method (MIC Determination)

This quantitative method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible microbial growth.[4][16]

  • Plate Setup: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[17]

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last dilution well.[17]

  • Inoculum Preparation: Prepare a standardized bacterial suspension and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control wells.[17]

  • Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.[4]

  • Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[16][18]

  • Result Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[4]

Screening_Workflow Antimicrobial Screening Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis agar_prep Prepare Inoculated Agar Plates well_creation Create Wells & Add Analogs agar_prep->well_creation incubation_agar Incubate Plates (24h, 37°C) well_creation->incubation_agar measure_zone Measure Zone of Inhibition (mm) incubation_agar->measure_zone plate_setup Setup 96-Well Plate with Serial Dilutions measure_zone->plate_setup Active Compounds Proceed to MIC inoculation Inoculate with Bacterial Suspension plate_setup->inoculation incubation_mic Incubate Plate (16-20h, 35°C) inoculation->incubation_mic read_mic Read MIC Value (Lowest concentration with no growth) incubation_mic->read_mic end_node Final Report read_mic->end_node

Caption: Workflow from preliminary screening to quantitative MIC determination.

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear, tabular format to facilitate comparison between analogs and against standard controls. The following tables are illustrative examples.

Table 1: Preliminary Antimicrobial Activity (Agar Well Diffusion)

Compound IDR-Group on 2-AmineZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coli
BT-Phenoxy-01 -H (Parent)1412
BT-Phenoxy-02 -COCH₃1815
BT-Phenoxy-03 -CH₂-Ph1613
Ciprofloxacin (Positive Control)2528
DMSO (Negative Control)00

Table 2: Minimum Inhibitory Concentration (MIC) Data (Broth Microdilution)

Compound IDMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs P. aeruginosa
BT-Phenoxy-01 64128>128
BT-Phenoxy-02 163264
BT-Phenoxy-03 3264128
Ciprofloxacin 10.52

Potential Mechanism of Action

Benzothiazole derivatives are known to exert their antibacterial effects by targeting various essential cellular processes.[2][3] A primary mechanism involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is crucial for DNA replication, transcription, and repair.[6] By binding to the enzyme, these compounds can stall the replication fork, leading to DNA damage and ultimately cell death.[2] Other reported mechanisms for this class of compounds include the inhibition of dihydropteroate synthase, dihydroorotase, and peptide deformylase, highlighting their potential for multi-target activity.[6][19]

Mechanism_Pathway Potential Mechanism of Action of Benzothiazole Analogs cluster_bacterial_cell Bacterial Cell analog This compound Analog analog->inhibition Enters Cell dna_gyrase DNA Gyrase (Topoisomerase II) dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication Enables cell_death DNA Damage & Bacterial Cell Death dna_replication->cell_death Disruption leads to inhibition->dna_gyrase INHIBITS

Caption: Proposed inhibition of bacterial DNA gyrase by benzothiazole analogs.

References

Application Notes and Protocols for Anti-inflammatory Assays of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of 6-Phenoxybenzo[d]thiazol-2-amine. This document outlines detailed protocols for key in vitro and in vivo assays and discusses the underlying signaling pathways involved in inflammation that may be modulated by this class of compounds.

Introduction

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory properties. The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents. The anti-inflammatory effects of such compounds are often attributed to their ability to modulate key enzymatic and signaling pathways in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Data Presentation

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively available in the public domain, the following tables present representative data for structurally related benzothiazole derivatives. This information serves as a valuable reference for expected activity and for comparison with experimental results obtained for this compound.

Table 1: Representative In Vitro Anti-inflammatory Activity of Benzothiazole Derivatives

AssayCompound TypeTest SystemEndpointRepresentative IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
COX-2 Inhibition2,3-diaryl-1,3-thiazolidine-4-oneEnzyme Immunoassay (EIA)IC₅₀0.06Celecoxib0.06
Nitric Oxide (NO) Production Inhibition2-aminobenzothiazole derivativeLPS-stimulated RAW 264.7 cellsIC₅₀5.6 - 15.2L-NAME~25
TNF-α Production InhibitionThiazole-containing bicyclic compoundLPS-stimulated rat blood cellsIC₅₀11Rolipram2.5

Table 2: Representative In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound TypeAnimal ModelDose (mg/kg)Time Point (hours)% Inhibition of EdemaReference Compound% Inhibition of Edema
2-aminobenzothiazole derivativeRat100355 - 75Diclofenac Sodium~80-95
Pyrazoline-bearing benzothiazoleRat103>70Celecoxib~70
6-nitrobenzo[d]thiazol-2-amine derivativeZebrafish--up to 43.47 (membrane stabilization)--

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of this compound can be postulated to occur through the modulation of critical signaling pathways such as NF-κB and MAPK. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition NFkB_p Phosphorylated IκB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome NFkB_p->Proteasome Degradation Gene Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) Compound This compound (Hypothesized Inhibition) Compound->IKK ?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation.[2][3] The three major MAPK subfamilies involved in inflammation are ERK, p38, and JNK.[3] These kinases are activated by a cascade of upstream kinases in response to inflammatory stimuli.[3] Once activated, MAPKs can phosphorylate and activate various transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.[4] There is significant crosstalk between the MAPK and NF-κB pathways, with MAPKs often being required for the full activation of NF-κB.[5][6]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response (Cytokine Production) TranscriptionFactors->Inflammation Induces Compound This compound (Hypothesized Inhibition) Compound->MAP2K ?

Caption: Overview of the MAPK signaling cascade in inflammation.

Experimental Protocols

The following are detailed protocols for assessing the anti-inflammatory activity of this compound.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. A fluorometric assay is described here.

COX2_Workflow Start Start PrepareReagents Prepare Reagents: - COX Assay Buffer - COX Probe - COX Cofactor - Arachidonic Acid - COX-2 Enzyme - Test Compound - Control Inhibitor (Celecoxib) Start->PrepareReagents Dispense Dispense Reagents into 96-well plate: - Test Compound/Control - COX-2 Enzyme PrepareReagents->Dispense ReactionMix Add Reaction Mix: - COX Assay Buffer - COX Probe - COX Cofactor Dispense->ReactionMix InitiateReaction Initiate Reaction: Add Arachidonic Acid ReactionMix->InitiateReaction MeasureFluorescence Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 min InitiateReaction->MeasureFluorescence Calculate Calculate % Inhibition and IC₅₀ Value MeasureFluorescence->Calculate End End Calculate->End

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit, Cat# MAK399). Dilute the test compound and a known COX-2 inhibitor (e.g., celecoxib) to the desired concentrations.

  • Assay Plate Setup: To a 96-well plate, add the test compound or control inhibitor. Include wells for enzyme control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.

  • Reaction Mix Addition: Prepare and add the reaction mix containing COX assay buffer, COX probe, and COX cofactor to all wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

In Vitro Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

NO_Assay_Workflow Start Start SeedCells Seed RAW 264.7 cells in a 96-well plate and incubate for 24h Start->SeedCells TreatCells Treat cells with various concentrations of the test compound for 1-2h SeedCells->TreatCells StimulateCells Stimulate cells with LPS (e.g., 1 µg/mL) and incubate for 24h TreatCells->StimulateCells CollectSupernatant Collect cell culture supernatant StimulateCells->CollectSupernatant GriessAssay Perform Griess Assay: - Mix supernatant with Griess reagent - Incubate at room temperature CollectSupernatant->GriessAssay MeasureAbsorbance Measure absorbance at 540 nm GriessAssay->MeasureAbsorbance Calculate Calculate nitrite concentration and % inhibition MeasureAbsorbance->Calculate End End Calculate->End

Caption: Workflow for the nitric oxide production inhibition assay.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Griess Assay: In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compound.

In Vitro TNF-α Release Inhibition Assay

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of the pro-inflammatory cytokine TNF-α released from LPS-stimulated RAW 264.7 cells.

TNF_ELISA_Workflow Start Start PrepareSupernatant Prepare cell culture supernatants (as in NO assay) Start->PrepareSupernatant CoatPlate Coat 96-well plate with anti-TNF-α capture antibody and incubate overnight PrepareSupernatant->CoatPlate BlockPlate Wash and block the plate CoatPlate->BlockPlate AddSamples Add standards and cell culture supernatants to the plate and incubate BlockPlate->AddSamples AddDetectionAb Wash and add biotinylated anti-TNF-α detection antibody AddSamples->AddDetectionAb AddEnzyme Wash and add streptavidin-HRP conjugate AddDetectionAb->AddEnzyme AddSubstrate Wash and add TMB substrate. Incubate in the dark AddEnzyme->AddSubstrate StopReaction Add stop solution AddSubstrate->StopReaction MeasureAbsorbance Measure absorbance at 450 nm StopReaction->MeasureAbsorbance Calculate Calculate TNF-α concentration and % inhibition MeasureAbsorbance->Calculate End End Calculate->End Paw_Edema_Workflow Start Start Acclimatize Acclimatize animals (e.g., Wistar rats) Start->Acclimatize GroupAnimals Divide animals into groups: - Vehicle control - Positive control (e.g., Indomethacin) - Test compound groups Acclimatize->GroupAnimals MeasureBaseline Measure baseline paw volume using a plethysmometer GroupAnimals->MeasureBaseline AdministerCompound Administer test compound, positive control, or vehicle (e.g., orally) MeasureBaseline->AdministerCompound InduceEdema After 1 hour, inject carrageenan (1% w/v) into the subplantar region of the right hind paw AdministerCompound->InduceEdema MeasureEdema Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection InduceEdema->MeasureEdema Calculate Calculate the increase in paw volume and the percentage inhibition of edema MeasureEdema->Calculate End End Calculate->End

References

Application Notes and Protocols for Molecular Docking of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenoxybenzo[d]thiazol-2-amine and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of therapeutic applications. The benzothiazole scaffold is a key pharmacophore in medicinal chemistry, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a phenoxy group can modulate the molecule's lipophilicity and pharmacokinetic profile, while the 2-amino group can form crucial hydrogen bond interactions with biological targets.

Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2] This in silico approach is instrumental in virtual screening, lead optimization, and elucidating the mechanism of action of potential drug candidates.[1] These application notes provide a detailed protocol for the molecular docking of this compound against relevant protein targets, data interpretation, and visualization of the results.

Potential Protein Targets and Signaling Pathways

Based on the known biological activities of benzothiazole derivatives, several protein families have been identified as potential targets for this compound. These are often implicated in cancer and infectious diseases.

Identified Potential Protein Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its overexpression or mutation is linked to various cancers.[3]

  • Human Epidermal growth factor Receptor 2 (HER2): A member of the EGFR family, it is a key target in breast cancer therapy.

  • p56lck Tyrosine Kinase: A member of the Src family of tyrosine kinases, it is involved in T-cell signaling and is a potential target for immunosuppressive and anticancer agents.

  • Fibroblast Growth Factor Receptor 1 (FGFR-1): A receptor tyrosine kinase involved in cell proliferation, differentiation, and migration. Its dysregulation is implicated in cancer.

  • DNA Gyrase: A topoisomerase enzyme essential for bacterial DNA replication, making it an attractive target for antibacterial agents.

  • DNA: Benzothiazole derivatives have also been shown to interact with DNA, suggesting a potential mechanism of action.[4]

Hypothetical Signaling Pathway:

The following diagram illustrates a simplified signaling pathway involving EGFR, a potential target of this compound, leading to cell proliferation. Inhibition of EGFR by the compound could block this pathway.

G EGFR Signaling Pathway This compound This compound EGFR EGFR This compound->EGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway and Potential Inhibition.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing molecular docking of this compound using AutoDock Vina, a widely used open-source docking program.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.

  • PubChem or similar database: For obtaining the 3D structure of the ligand.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) to perform energy minimization of the ligand structure. This can be done using software like Avogadro or the PRODRG server.

  • File Format Conversion: Convert the energy-minimized ligand file to the PDBQT format using MGL Tools. This step involves assigning Gasteiger charges and defining rotatable bonds.

Receptor Preparation
  • Obtain Protein Structure: Download the crystal structure of the target protein from the PDB (e.g., EGFR - PDB ID: 1IVO).

  • Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format using MGL Tools.

Molecular Docking Workflow

The following diagram outlines the general workflow for a molecular docking experiment.

G Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand_Preparation Ligand Preparation (Energy Minimization, PDBQT conversion) Grid_Box_Definition Define Grid Box (Specify binding site) Ligand_Preparation->Grid_Box_Definition Receptor_Preparation Receptor Preparation (Clean PDB, Add Hydrogens, PDBQT conversion) Receptor_Preparation->Grid_Box_Definition Run_Docking Run AutoDock Vina (Generate binding poses) Grid_Box_Definition->Run_Docking Pose_Analysis Analyze Poses (Binding Energy, RMSD) Run_Docking->Pose_Analysis Interaction_Visualization Visualize Interactions (PyMOL, Chimera) Pose_Analysis->Interaction_Visualization

Caption: A typical workflow for a molecular docking experiment.

Docking Simulation using AutoDock Vina
  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box should be specified in the Vina configuration file.

  • Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run Vina: Execute AutoDock Vina from the command line using the configuration file as input.

Analysis and Visualization of Results
  • Binding Affinity: The output file from Vina will contain the binding affinities (in kcal/mol) for the top-ranked binding poses. A more negative value indicates a stronger binding affinity.

  • Pose Visualization: Use PyMOL or Chimera to visualize the docked poses of the ligand within the protein's active site.

  • Interaction Analysis: Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Data Presentation

The following table provides a representative summary of molecular docking data for this compound with selected anticancer target proteins. Note: The following data is illustrative and compiled from docking studies of similar benzothiazole derivatives for demonstration purposes.

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM) (Predicted)Interacting Residues (Amino Acids)Hydrogen Bonds
EGFR 1IVO-9.80.15Met793, Leu718, Gly7962
HER2 3PP0-9.20.45Thr862, Met801, Asp8633
p56lck 2PL0-8.71.20Met319, Glu317, Thr3161
FGFR-1 4V04-8.13.50Asp641, Glu562, Ala5642
DNA Gyrase B 5L3J-7.58.90Asp73, Asn46, Ile784

Conclusion

Molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. The protocols and data presented in these application notes offer a comprehensive guide for researchers interested in the in silico evaluation of this compound and its analogs. By following these methodologies, scientists can effectively screen for potential protein targets, predict binding affinities, and guide the rational design of more potent and selective therapeutic agents. Further experimental validation, such as in vitro binding assays and cell-based studies, is essential to confirm the computational findings.

References

Application Notes: 6-Phenoxybenzo[d]thiazol-2-amine as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenoxybenzo[d]thiazol-2-amine core structure represents a promising scaffold in medicinal chemistry, serving as a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, particularly as kinase inhibitors. This document provides an overview of the applications of this scaffold, focusing on its utility in the discovery of anticancer agents, and includes detailed protocols for relevant biological assays.

Introduction to the this compound Scaffold

The benzothiazole ring system is a well-established "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. The addition of a phenoxy group at the 6-position and an amine at the 2-position creates a versatile molecule with multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. Researchers have successfully utilized this and closely related scaffolds to develop potent inhibitors of key signaling pathways implicated in cancer progression.[1]

A notable example demonstrating the potential of this structural motif is the development of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. While not a direct phenoxy analog, this series showcases the utility of the core 2-aminobenzothiazole structure in generating potent and selective anticancer compounds.[2]

Case Study: Inhibition of the ALK/PI3K/AKT Pathway

Recent research has highlighted the efficacy of a compound series based on a scaffold closely related to this compound. In a study focused on developing novel anticancer agents, a lead compound, compound 45 , a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, demonstrated significant antiproliferative activity against the A549 lung cancer cell line.[2][3]

Table 1: In Vitro Anticancer Activity of Compound 45 [2]

CompoundCell LineIC50 (µM)
Compound 45A549 (Lung Cancer)0.44

Mechanistic studies revealed that compound 45 exerts its anticancer effects by inhibiting the Anaplastic Lymphoma Kinase (ALK) and the downstream Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[4] The inhibition of this pathway by compound 45 leads to G1 phase cell cycle arrest and apoptosis in cancer cells.[2][3]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor This compound Derivative (e.g., Compound 45) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Figure 1: Simplified ALK/PI3K/AKT Signaling Pathway Inhibition.

G A Synthesize this compound Derivatives B In Vitro Kinase Assay (e.g., ALK Inhibition) A->B C Cell Viability Assay (e.g., MTT Assay) A->C E Lead Optimization B->E Identify Hits D Western Blot Analysis (PI3K/AKT Pathway) C->D Confirm Mechanism D->E F In Vivo Studies E->F

Figure 2: Drug Discovery Workflow for Kinase Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of this compound Derivatives

A general procedure for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine. For 6-phenoxy-substituted analogs, a common starting material would be 4-phenoxyaniline.

Materials:

  • 4-phenoxyaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonia solution (e.g., 25%)

Procedure:

  • Dissolve 4-phenoxyaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

  • Stir the reaction mixture for several hours at room temperature.

  • Filter the resulting precipitate (hydrobromide salt) and wash with acetic acid.

  • Dissolve the salt in warm water and neutralize with an ammonia solution to precipitate the free base.

  • Filter, wash with water, and dry the product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.[5]

Further derivatization at the 2-amino position can be achieved through standard organic synthesis reactions such as acylation, alkylation, or urea formation to generate a library of compounds for screening.[2]

Protocol 2: In Vitro Kinase Inhibition Assay (ALK)

This protocol describes a general method for assessing the inhibitory activity of test compounds against Anaplastic Lymphoma Kinase (ALK) using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human ALK enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) control.

  • Add 2 µL of a solution containing the ALK enzyme and its substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the existing medium from the wells and replace it with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7]

Protocol 4: Western Blot Analysis of the PI3K/AKT Pathway

This protocol is used to determine the effect of test compounds on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • Test compounds

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-PI3K, anti-total PI3K, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.[8]

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Phenoxybenzo[d]thiazol-2-amine is a heterocyclic compound belonging to the benzothiazole class. Derivatives of this chemical family have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2] The evaluation of a novel compound's cytotoxic potential is a critical initial step in the drug discovery and development pipeline.[3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxicity of this compound using a panel of established cell-based assays.

The protocols detailed herein focus on three key indicators of cytotoxicity:

  • Metabolic Activity: Assessed via the MTT assay, which measures the reduction of a tetrazolium salt by metabolically active cells.[4][5]

  • Membrane Integrity: Evaluated using the Lactate Dehydrogenase (LDH) assay, which quantifies the release of LDH from cells with damaged plasma membranes.[6][7]

  • Apoptosis Induction: Measured by the Caspase-3/7 assay, which detects the activity of key executioner caspases in the apoptotic pathway.[8][9]

A multi-assay approach is recommended to construct a comprehensive cytotoxicity profile and to gain insights into the potential mechanism of action of this compound.[2]

Data Presentation

The following tables represent hypothetical data generated from the described cytotoxicity assays. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

Concentration (µM)Absorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48h
0 (Vehicle Control)1.254100.01.302100.0
11.19895.51.21193.0
51.05384.00.98976.0
100.87870.00.72956.0
250.62750.00.45635.0
500.31425.00.20816.0
1000.12510.00.0917.0

Table 2: LDH Release Assay - Cytotoxicity of this compound

Concentration (µM)Absorbance (490 nm) - 48h% Cytotoxicity - 48h
0 (Spontaneous Release)0.1500.0
10.1803.8
50.28517.3
100.45038.5
250.75076.9
500.90096.2
1000.930100.0
Maximum Release0.930100.0

Table 3: Caspase-3/7 Activity Assay - Apoptosis Induction by this compound

Concentration (µM)Luminescence (RLU) - 24hFold Increase in Caspase-3/7 Activity - 24h
0 (Vehicle Control)15,2301.0
118,2761.2
538,0752.5
1076,1505.0
25121,8408.0
50152,30010.0
100155,34610.2

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis prep1 Cell Line Culture (e.g., MCF-7, A549, HepG2) prep2 Seed Cells in 96-well Plates prep1->prep2 treat1 Treat Cells with Serial Dilutions of the Compound prep2->treat1 prep3 Prepare this compound Stock and Working Solutions prep3->treat1 assay1 MTT Assay (Metabolic Activity) treat1->assay1 assay2 LDH Assay (Membrane Integrity) treat1->assay2 assay3 Caspase-3/7 Assay (Apoptosis) treat1->assay3 analysis1 Measure Absorbance/ Luminescence assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Calculate IC50 Values analysis1->analysis2 analysis3 Determine Mechanism of Action (e.g., Apoptosis Pathway) analysis2->analysis3

Caption: Experimental workflow for cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of cells.[10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11][12]

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle control with the same percentage of DMSO).[12]

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10][13] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Release Assay

This assay measures cytotoxicity by quantifying the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon damage to the plasma membrane.[6][14]

Materials:

  • 96-well flat-bottom plates

  • Cultured cells and complete medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate mix and assay buffer)

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate on the same plate:[6]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Culture medium background: Medium without cells.

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction (if applicable): Add 50 µL of stop solution if provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases activated during apoptosis.[8] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[8]

Materials:

  • Opaque-walled 96-well plates

  • Cultured cells and complete medium

  • This compound

  • Commercially available Caspase-Glo® 3/7 Assay kit (Promega or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-4 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17] Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

  • Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.[17][18]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity by normalizing the luminescent signal from the treated wells to the signal from the vehicle control wells.

Apoptosis Signaling Pathway

The induction of apoptosis is a common mechanism of action for cytotoxic compounds. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.[19][20]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 mito Mitochondrion caspase8->mito via Bid cleavage procaspase37 Pro-caspase-3/7 caspase8->procaspase37 stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 bax_bak Bax/Bak Activation p53->bax_bak bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c, Pro-caspase-9) cyto_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase37 caspase37 Caspase-3/7 procaspase37->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Phenoxybenzo[d]thiazol-2-amine and its analogs as potent inhibitors of key enzymes involved in regulated cell death, specifically Receptor-Interacting Protein Kinase 1 (RIPK1) and 3 (RIPK3). Detailed protocols for performing enzyme inhibition assays are provided to facilitate research and development in areas such as inflammatory diseases and neurodegeneration.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] While direct inhibitory data for this compound is not extensively available in public literature, a closely related phenoxybenzothiazole analog, SZM-610, has been identified as a potent dual inhibitor of RIPK1 and RIPK3.[2] These two kinases are central to the necroptosis pathway, a form of regulated necrosis implicated in the pathophysiology of numerous inflammatory conditions.[2][3] This document will leverage the data on close analogs to illustrate the potential applications of this compound in enzyme inhibition studies.

Target Enzymes and Signaling Pathway

RIPK1 and RIPK3: Key Regulators of Necroptosis

Receptor-Interacting Protein Kinases 1 and 3 (RIPK1 and RIPK3) are serine/threonine kinases that play pivotal roles in the signaling cascade of necroptosis, a programmed form of inflammatory cell death.[2][3] Upon activation by stimuli such as tumor necrosis factor (TNF), RIPK1 and RIPK3 form a complex called the necrosome.[4] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell death.[4]

The inhibition of RIPK1 and/or RIPK3 kinase activity presents a promising therapeutic strategy for a variety of diseases driven by inflammation and necroptotic cell death.

Necroptosis_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI recruits RIPK1 RIPK1 ComplexI->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 recruits & phosphorylates Necrosome Necrosome (RIPK1-RIPK3 Complex) RIPK3->RIPK1 phosphorylates MLKL MLKL Necrosome->MLKL phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane Plasma Membrane Disruption pMLKL->Membrane Necroptosis Necroptosis Membrane->Necroptosis Inhibitor This compound (Analog) Inhibitor->RIPK1 inhibits Inhibitor->RIPK3 inhibits

Figure 1: Simplified Necroptosis Signaling Pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a phenoxybenzothiazole derivative, structurally similar to this compound, against RIPK1 and RIPK3. This data is presented as a representative example of the potential potency of this class of compounds.

CompoundTarget EnzymeInhibition ParameterValue (nM)Reference
Phenylbenzothiazole derivative (Compound 10)RIPK1Kd17[2]
Phenylbenzothiazole derivative (Compound 10)RIPK3% Inhibition @ 5000 nMInactive[2]
SZM-610 (Phenoxybenzothiazole)RIPK1 / RIPK3Dual InhibitorNot specified[2]

Note: Kd (dissociation constant) is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing RIPK1/RIPK3 inhibition and necroptosis.

Protocol 1: In Vitro RIPK1/RIPK3 Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a method to determine the direct inhibitory effect of this compound on the enzymatic activity of purified RIPK1 or RIPK3.

Biochemical_Assay_Workflow Start Start Prepare Prepare Reagents: - Purified RIPK1/RIPK3 - Kinase Buffer - ATP - Substrate (e.g., MBP) - Test Compound Start->Prepare Incubate Incubate Enzyme with Test Compound Prepare->Incubate Initiate Initiate Reaction (Add ATP/Substrate) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., ADP-Glo™) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Figure 2: Workflow for a biochemical kinase inhibition assay.

Materials:

  • Purified recombinant human RIPK1 or RIPK3 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (Adenosine triphosphate)

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the RIPK1 or RIPK3 enzyme and MBP substrate in kinase assay buffer to the desired working concentrations.

  • Assay Plate Setup: Add the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Add the diluted enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and MBP to each well.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the reaction and deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Necroptosis Inhibition Assay

This protocol outlines a cell-based assay to evaluate the ability of this compound to protect cells from induced necroptosis.

Cellular_Assay_Workflow Start Start Seed Seed Cells (e.g., HT-29, L929) Start->Seed Pretreat Pre-treat with Test Compound (this compound) Seed->Pretreat Induce Induce Necroptosis (e.g., TNFα + Smac mimetic + z-VAD-fmk) Pretreat->Induce Incubate Incubate Induce->Incubate Assess Assess Cell Viability (e.g., CellTiter-Glo®) Incubate->Assess Analyze Analyze Data (Calculate EC50) Assess->Analyze End End Analyze->End

Figure 3: Workflow for a cell-based necroptosis inhibition assay.

Materials:

  • Human colon adenocarcinoma cells (HT-29) or other suitable cell line (e.g., L929, Jurkat)

  • Cell culture medium (e.g., McCoy's 5A for HT-29) supplemented with fetal bovine serum (FBS) and antibiotics

  • Tumor Necrosis Factor-alpha (TNFα)

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound (test compound) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: The following day, treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.

  • Induction of Necroptosis: Add a cocktail of TNFα (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells to induce necroptosis.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Assessment of Cell Viability: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent cell viability for each compound concentration relative to the vehicle-treated, necroptosis-induced control. Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its analogs represent a promising class of compounds for the inhibition of RIPK1 and RIPK3, key enzymatic drivers of necroptosis. The protocols and data presented in these application notes provide a framework for researchers to investigate the therapeutic potential of these molecules in a variety of inflammatory and neurodegenerative disease models. The provided workflows and signaling pathway diagrams offer a clear visual guide for experimental design and data interpretation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 6-Phenoxybenzo[d]thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 6-Phenoxybenzo[d]thiazol-2-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used and classical method is the Hugershoff synthesis. This reaction involves the cyclization of 4-phenoxyaniline with a thiocyanate salt, typically potassium or ammonium thiocyanate, in the presence of bromine and glacial acetic acid.[1][2]

Q2: What are the key starting materials and reagents for this synthesis?

A2: The primary starting material is 4-phenoxyaniline. Key reagents include a thiocyanate source (e.g., potassium thiocyanate, KSCN, or ammonium thiocyanate, NH₄SCN), bromine (Br₂), and glacial acetic acid as the solvent.[1][3]

Q3: What is the general reaction mechanism?

A3: The reaction is believed to proceed through the in-situ formation of thiocyanogen bromide (BrSCN), a reactive electrophile. This species then attacks the aromatic ring of 4-phenoxyaniline, leading to the formation of a thiourea intermediate which subsequently undergoes intramolecular cyclization to form the final 2-aminobenzothiazole ring structure.

Q4: Are there any significant safety precautions to consider?

A4: Yes. Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood. Glacial acetic acid is also corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the stirring period at room temperature.[4]
Suboptimal Temperature Control The dropwise addition of bromine in glacial acetic acid should be performed at a low temperature (0-10 °C) to control the exothermic reaction and prevent side reactions. Allowing the temperature to rise too high can lead to the formation of undesired byproducts.[1][4]
Incorrect Stoichiometry Ensure the molar ratios of the reactants are accurate. An excess of the thiocyanate salt is often used to drive the reaction to completion.
Loss of Product During Work-up During neutralization with ammonium hydroxide, ensure the pH is carefully adjusted to fully precipitate the product. Inadequate washing of the precipitate can leave impurities, while excessive washing may lead to some product loss.

Problem 2: Formation of Impurities and Discolored Product

Potential Cause Suggested Solution
Side Reactions A common side reaction is the formation of regioisomers if the para-position of the aniline is not blocked. However, with 4-phenoxyaniline, this is not an issue. Other potential byproducts can arise from over-bromination of the aromatic rings if an excess of bromine is used or if the temperature is not controlled.[2]
Oxidation of Starting Material The 4-phenoxyaniline starting material can be susceptible to oxidation, leading to colored impurities. Ensure the starting material is of high purity and consider storing it under an inert atmosphere.
Residual Bromine A yellowish or orange tint in the crude product can indicate the presence of residual bromine. Thorough washing of the precipitate with cold water during the work-up is crucial.
Impurities in Starting Materials The purity of the starting 4-phenoxyaniline is critical. Impurities in the starting material can be carried through the synthesis and affect the final product's color and purity.

Problem 3: Difficulty in Product Purification

Potential Cause Suggested Solution
"Oiling Out" During Recrystallization This occurs when the product separates as a liquid instead of a solid. This can be due to rapid cooling or the presence of impurities. Allow the hot recrystallization solution to cool slowly to room temperature before placing it in an ice bath. If the product is highly impure, consider a preliminary purification step like column chromatography.
Poor Crystal Formation If crystals do not form upon cooling, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Inappropriate Recrystallization Solvent The choice of solvent is critical for effective purification. An ethanol/water mixture is often effective for 2-aminobenzothiazole derivatives.[1] Experiment with different solvent systems on a small scale to find the optimal one for your product.

Troubleshooting Workflow Diagram

G start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_temp Review Temperature Control During Bromination start->check_temp check_workup Evaluate Work-up and Purification start->check_workup extend_time Extend Reaction Time check_reaction->extend_time Incomplete? optimize_temp Ensure Dropwise Addition at 0-10 °C check_temp->optimize_temp Uncontrolled? optimize_purification Optimize Recrystallization Solvent/Technique check_workup->optimize_purification Inefficient? end Improved Yield and Purity extend_time->end optimize_temp->end optimize_purification->end

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally similar 6-substituted-2-aminobenzothiazoles.

Materials and Reagents:

  • 4-Phenoxyaniline

  • Potassium Thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-phenoxyaniline (0.1 mol) in glacial acetic acid (250 mL).

  • Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (0.4 mol) in one portion. Stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Bromination: Prepare a solution of bromine (0.2 mol) in glacial acetic acid (50 mL). Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 1 hour, ensuring the temperature is maintained below 10 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 12-16 hours).[1]

  • Work-up and Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice (500 g). Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. A precipitate will form.[1]

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.[1]

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure this compound.[1]

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by Thin Layer Chromatography (TLC), melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of 6-substituted-2-aminobenzothiazoles, which can be used as a starting point for the optimization of the this compound synthesis.

Starting Aniline Thiocyanate Source Solvent Temperature Reaction Time Yield (%) Reference
4-PropoxyanilineKSCNGlacial Acetic Acid0-10 °C then RT~16 hNot specified[1]
Substituted AnilinesNH₄SCNEthanol / HClReflux1 h63-85[5]
p-Methoxy anilineNH₄SCNGlacial Acetic Acid0 °C then RTNot specifiedNot specified[3]
p-ChlorophenylthioureaHBr (catalyst)98% H₂SO₄45-70 °C7.5 h92[4]

Reaction Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up and Purification A Dissolve 4-Phenoxyaniline in Glacial Acetic Acid B Add KSCN and Stir A->B C Cool to 0-5 °C B->C D Dropwise Addition of Br2 in Acetic Acid (maintain <10 °C) C->D E Stir Overnight at Room Temperature D->E F Pour into Ice and Neutralize with NH4OH E->F G Filter Crude Product F->G H Wash with Cold Water G->H I Recrystallize from Ethanol/Water H->I J Dry and Characterize I->J

Caption: The experimental workflow for the synthesis of this compound.

References

Side reaction products in the synthesis of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Phenoxybenzo[d]thiazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and product impurities.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize this compound has a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound, typically performed via the Hugershoff reaction, can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - 4-Phenoxyaniline: Ensure it is pure and free from oxidation products. If it appears discolored, consider purification by recrystallization or column chromatography. - Potassium Thiocyanate: Use a freshly opened container or ensure it has been stored in a desiccator, as it is hygroscopic. - Bromine: Use a fresh bottle, as it can degrade over time. Ensure accurate measurement, as it is volatile and corrosive. - Glacial Acetic Acid: Ensure it is anhydrous, as water can interfere with the reaction.
Suboptimal Reaction Conditions - Temperature Control: The addition of bromine is exothermic. Maintain the recommended temperature (often below 10°C) during the addition to prevent side reactions. After the addition, the reaction may require gentle warming to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). - Reaction Time: The reaction may not have gone to completion. Use TLC to monitor the disappearance of the starting material (4-phenoxyaniline). - Stoichiometry of Reagents: Carefully check the molar ratios of the reactants. An excess of bromine can lead to unwanted side reactions.
Inefficient Work-up and Purification - Neutralization: After the reaction, the mixture is typically poured into water and neutralized. Incomplete neutralization can lead to loss of the product, which is basic. - Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent. - Purification: The crude product may require purification by column chromatography or recrystallization to isolate the desired compound from any side products.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products in the synthesis of this compound?

Answer:

The formation of side products is a common issue in the synthesis of substituted 2-aminobenzothiazoles. Given the starting material, 4-phenoxyaniline, the following side products are plausible:

Potential Side Products and Mitigation Strategies:

Side Product Formation Mechanism Prevention and Removal
Brominated this compound The benzothiazole ring is susceptible to electrophilic substitution, and any excess bromine can lead to bromination at positions 5 or 7.- Use the stoichiometric amount of bromine. - Add the bromine solution slowly and maintain a low temperature. - These more polar byproducts can often be separated by column chromatography.
Brominated 4-Phenoxyaniline The starting material, 4-phenoxyaniline, is an activated aromatic ring and can undergo bromination as a competing reaction.- Maintain a low reaction temperature during bromine addition. - This unreacted or side-reacted starting material can be removed during purification.
Di-thiocyanated Intermediates In some cases, multiple thiocyanate groups can be introduced onto the aniline ring, leading to complex cyclization products.- Careful control of stoichiometry and reaction conditions can minimize this.
Products of Phenoxy Group Cleavage While less common under these conditions, strong acidic environments and high temperatures could potentially lead to the cleavage of the ether linkage, resulting in 6-hydroxybenzo[d]thiazol-2-amine.- Avoid excessive heating of the reaction mixture. - This byproduct would be significantly more polar and could be separated by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: The most common method is the Hugershoff synthesis. A general protocol is as follows:

  • Dissolve 4-phenoxyaniline and potassium thiocyanate in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide or ammonia solution) until the product precipitates.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the 4-phenoxyaniline spot and the appearance of the product spot.

Q3: What is the role of bromine in this reaction?

A3: Bromine acts as an oxidizing agent. It reacts with the thiocyanate salt to form thiocyanogen ((SCN)₂), which is the electrophile that attacks the aniline ring. Bromine also facilitates the oxidative cyclization of the intermediate phenylthiourea to form the benzothiazole ring.

Q4: Can I use other thiocyanate salts besides potassium thiocyanate?

A4: Yes, other thiocyanate salts like sodium thiocyanate or ammonium thiocyanate can also be used.[2] However, ensure they are anhydrous.

Q5: The crude product is a dark, oily substance. How can I purify it?

A5: A dark, oily crude product suggests the presence of impurities. Column chromatography is often the most effective method for purifying such products. You can use silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase. If the product is solid, recrystallization from a suitable solvent might be sufficient.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aniline 4-Phenoxyaniline mix Mix Aniline and KSCN in Acetic Acid aniline->mix kscn KSCN kscn->mix br2 Br2 in Acetic Acid add_br2 Slowly Add Bromine Solution br2->add_br2 cool Cool to 0-10°C mix->cool cool->add_br2 stir Stir at Room Temp (Monitor by TLC) add_br2->stir quench Pour into Ice Water stir->quench neutralize Neutralize with Base quench->neutralize filter Filter Crude Product neutralize->filter purify Purify (Recrystallization or Chromatography) filter->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

side_reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 4-Phenoxyaniline + KSCN + Br2 intermediate 4-Phenoxyphenylthiourea (Intermediate) start->intermediate Thiocyanation & Rearrangement side_product_1 Ring Brominated Starting Material start->side_product_1 Excess Br2 main_product This compound intermediate->main_product Oxidative Cyclization side_product_2 Ring Brominated Final Product main_product->side_product_2 Excess Br2

Caption: Potential side reaction pathways in the synthesis.

References

Technical Support Center: Purification of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Phenoxybenzo[d]thiazol-2-amine. The following information is curated to address common challenges encountered during the purification of this and structurally related 2-aminobenzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Hugershoff reaction (reaction of 4-phenoxyaniline with potassium thiocyanate and bromine)?

A1: Common impurities may include unreacted 4-phenoxyaniline, the N-(4-phenoxyphenyl)thiourea intermediate, and potential side-products such as brominated species. The presence of these impurities can affect crystallization and chromatographic separation.

Q2: My compound appears as an oil or fails to crystallize during recrystallization. What should I do?

A2: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. Try adding a small seed crystal of the pure compound to induce crystallization. If that is not possible, slowly cool the solution, perhaps by placing the flask in a larger container of warm water that is allowed to cool to room temperature gradually. Using a solvent/anti-solvent system can also be effective.

Q3: During column chromatography, my compound streaks on the TLC plate. How can I improve the separation?

A3: Streaking of basic compounds like 2-aminobenzothiazoles on silica gel is often due to strong interactions with the acidic stationary phase. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the eluent can significantly improve the peak shape and separation.[1][2]

Q4: Is this compound stable on silica gel?

A4: While many 2-aminobenzothiazoles are stable on silica gel, some basic heterocyclic amines can be sensitive to the acidic nature of silica, potentially leading to degradation.[1] If you suspect instability, consider using a more inert stationary phase like alumina (basic or neutral) or employing reversed-phase chromatography.

Q5: What are the key safety precautions to take when handling this compound and the solvents used for its purification?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used for purification, such as ethanol, ethyl acetate, and hexane, are flammable and should be handled with care, away from ignition sources. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve Insufficient solvent volume or incorrect solvent choice.Add more solvent in small portions until the compound dissolves at the solvent's boiling point. If the compound remains insoluble, a different solvent or a solvent mixture may be required.
Compound "oils out" instead of crystallizing The solution is too concentrated, cooling is too rapid, or impurities are present.Add a small amount of additional hot solvent to the oiled mixture and reheat until a clear solution is formed, then allow it to cool slowly. Alternatively, try a different recrystallization solvent or a solvent/anti-solvent system.
Poor recovery of the purified compound The compound is too soluble in the cold solvent, or too much solvent was used.Place the flask in an ice bath to maximize precipitation. If recovery is still low, consider a different solvent in which the compound has lower solubility at cold temperatures. Minimize the amount of solvent used for dissolution and washing.
Colored impurities remain in the crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that charcoal may also adsorb some of the desired product.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC The eluent system is not optimal.Systematically vary the polarity of the eluent. For normal phase silica gel, increase or decrease the ratio of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexane).
Compound streaks on the TLC plate The compound is interacting too strongly with the silica gel due to its basicity.Add a small amount of triethylamine (e.g., 0.5%) to the eluent system to improve the peak shape.[1]
The compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, switch from a hexane/ethyl acetate mixture to a dichloromethane/methanol mixture.
Multiple compounds in the collected fractions The column was overloaded, or the fractions were collected too broadly.Use a larger column or load less crude material. Collect smaller fractions to achieve better separation.

Experimental Protocols

The following protocols are based on established methods for the purification of structurally similar 2-aminobenzothiazole derivatives and should serve as a starting point for the purification of this compound. Optimization may be necessary.

Protocol 1: Recrystallization from Ethanol

Objective: To purify the crude solid by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

Objective: To purify the crude product by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to determine the optimal eluent system for separation. A good starting point is a 7:3 hexane:ethyl acetate mixture. If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexane:ethyl acetate), is often effective.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.

  • Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following tables provide typical purification parameters for 2-aminobenzothiazole derivatives, which can be used as a starting point for optimizing the purification of this compound.

Table 1: Recrystallization Solvents for 2-Aminobenzothiazole Analogs

Solvent/SystemCompound ClassExpected Outcome
Ethanol2-AminobenzothiazolesCrystalline solid
Ethanol/Water6-Substituted 2-aminobenzothiazolesCrystalline solid
Acetone/EtherN-acylated 2-aminobenzothiazolesCrystalline solid
MethanolThio-urea derivatives of 2-aminobenzothiazoleCrystalline solid

Table 2: Column Chromatography Conditions for 2-Aminobenzothiazole Analogs

Stationary PhaseMobile Phase (Eluent)Compound Class
Silica GelHexane / Ethyl Acetate (gradient)General 2-aminobenzothiazoles
Silica GelDichloromethane / Methanol (gradient)More polar 2-aminobenzothiazole derivatives
Silica GelChloroformN-acylated 2-aminobenzothiazoles
Silica Gel with 0.5% TriethylamineBasic 2-aminobenzothiazolesImproved peak shape and separation

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recryst_start Crude Product dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry recryst_end Pure Crystals dry->recryst_end col_start Crude Product tlc TLC Analysis for Solvent System col_start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate col_end Purified Product evaporate->col_end

Caption: General workflows for purification by recrystallization and column chromatography.

Troubleshooting_Logic cluster_recryst_solutions Recrystallization Solutions cluster_chrom_solutions Chromatography Solutions start Purification Problem Encountered recrystallization Recrystallization Issue Oiling Out Poor Recovery Impure Crystals start->recrystallization chromatography Chromatography Issue Streaking/Tailing Poor Separation No Elution start->chromatography oil_sol Slow Cooling Seed Crystal Change Solvent recrystallization:f0->oil_sol recovery_sol Use Less Solvent Cool in Ice Bath recrystallization:f1->recovery_sol purity_sol Second Recrystallization Use Charcoal recrystallization:f2->purity_sol streak_sol Add Triethylamine to Eluent chromatography:f0->streak_sol sep_sol Optimize Solvent Ratio Use Gradient Elution chromatography:f1->sep_sol elution_sol Increase Eluent Polarity chromatography:f2->elution_sol

Caption: Troubleshooting logic for common purification problems.

References

Technical Support Center: Synthesis of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting the synthesis of 6-Phenoxybenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through the electrophilic cyclization of 4-phenoxyaniline. This reaction involves the in-situ generation of a thiocyanating agent, which then reacts with the aniline derivative to form the benzothiazole ring system.[1]

Q2: What are the key reagents and solvents used in this synthesis?

A2: The key reagents are 4-phenoxyaniline, a thiocyanate salt (such as potassium or ammonium thiocyanate), and a halogen (typically bromine). Glacial acetic acid is a commonly used solvent for this reaction.[2]

Q3: What are the expected yields for this reaction?

A3: Yields can vary significantly depending on the precise reaction conditions, purity of reagents, and scale of the reaction. With optimized protocols, it is possible to achieve good to excellent yields, often in the range of 70-90%. However, suboptimal conditions can lead to lower yields.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-phenoxyaniline) on a TLC plate, you can observe the consumption of the reactant and the formation of the product.

Q5: What are the common methods for purification of the final product?

A5: After the reaction is complete, the crude product is typically isolated by precipitation in water and subsequent filtration.[2] Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is a common and effective method for purifying the solid this compound. Column chromatography can also be employed for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Degraded Reagents: Bromine and thiocyanate salts can degrade over time. 4-phenoxyaniline may have oxidized.1. Use fresh, high-purity starting materials and reagents. Ensure 4-phenoxyaniline is pure and stored properly.
2. Incorrect Reaction Temperature: The reaction is typically carried out at a low temperature (below 10°C) during the bromine addition and then stirred at room temperature.2. Carefully control the temperature during the addition of bromine using an ice bath. Monitor the reaction progress by TLC to determine the optimal reaction time at room temperature.
3. Insufficient Reaction Time: The cyclization step may require several hours to reach completion.3. Monitor the reaction by TLC to ensure the starting material is fully consumed before workup.
4. Presence of Water: Moisture can interfere with the reaction.4. Use anhydrous glacial acetic acid and ensure all glassware is thoroughly dried.
Formation of Side Products 1. Over-bromination: Excess bromine can lead to the formation of brominated side products on the aromatic rings.1. Add the bromine solution dropwise and slowly to the reaction mixture with efficient stirring to ensure localized excess is avoided. Use the stoichiometric amount of bromine.
2. Polymerization: Anilines can be prone to polymerization under oxidative conditions.2. Maintain a low reaction temperature and avoid a large excess of the oxidizing agent (bromine).
3. Reaction on the Phenoxy Ring: Although the amino group is a stronger activating group, there is a possibility of electrophilic substitution on the phenoxy ring.3. The reaction conditions for thiocyanation are generally selective for the position ortho to the amino group, leading to cyclization. If side products are observed, consider adjusting the stoichiometry of the reagents.
Difficulty in Product Isolation 1. Product is soluble in the workup solvent: The product may have some solubility in the aqueous solution after neutralization.1. Ensure the reaction mixture is poured into a large volume of cold water or crushed ice to maximize precipitation.
2. Formation of an oily product: Impurities can sometimes cause the product to precipitate as an oil instead of a solid.2. Try to triturate the oil with a suitable solvent (e.g., cold ethanol or hexane) to induce crystallization. If this fails, extract the product with an organic solvent and purify by column chromatography.
Inconsistent Results Between Batches 1. Variation in Reagent Quality: The purity of 4-phenoxyaniline and the quality of bromine and thiocyanate can vary.1. Use reagents from the same batch or from a reliable supplier. It is good practice to re-purify starting materials if they are old or of questionable purity.
2. Inconsistent Reaction Setup or Conditions: Small variations in temperature, stirring speed, or rate of addition can affect the outcome.2. Standardize the experimental setup and procedure as much as possible.

Data Presentation

Table 1: General Effect of Reaction Parameters on the Yield of 2-Aminobenzothiazole Synthesis

Note: This table provides general trends observed in the synthesis of 2-aminobenzothiazoles. The optimal conditions for the synthesis of this compound should be determined experimentally.

ParameterVariationEffect on YieldRemarks
Temperature Low (0-10°C) during Br₂ addition, then Room TempGenerally higherLow temperature controls the exothermic reaction and minimizes side products.
Elevated (> Room Temp)Can decreaseMay lead to increased side product formation and degradation of reagents.
Reaction Time Short (1-2 hours)May be incompleteThe reaction may not go to completion, resulting in a lower yield.
Long (10-24 hours)Generally higherAllows for the reaction to proceed to completion. Monitor by TLC.
Solvent Glacial Acetic AcidGoodCommon and effective solvent for this reaction.[2]
Other organic solventsVariableThe polarity and proticity of the solvent can influence the reaction rate and selectivity.
Stoichiometry (Br₂) Equimolar (1 equivalent)OptimalSufficient for the reaction to proceed without causing excessive side reactions.
Excess (> 1 equivalent)Can decreaseIncreases the risk of over-bromination and other side reactions.
Stoichiometry (KSCN/NH₄SCN) 2-4 equivalentsGenerally goodAn excess of the thiocyanate salt is often used to ensure complete reaction.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar 2-aminobenzothiazole derivatives.

Materials:

  • 4-Phenoxyaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Concentrated Ammonium Hydroxide or Sodium Hydroxide solution

  • Ethanol

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-phenoxyaniline (1 equivalent) and potassium thiocyanate (2-4 equivalents) in glacial acetic acid.

  • Cool the mixture to below 10°C using an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine (1 equivalent) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 10°C.

  • After the complete addition of bromine, continue stirring the reaction mixture at room temperature for 10-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a large beaker containing crushed ice or cold water.

  • Neutralize the mixture by slowly adding a concentrated base (e.g., ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield pure this compound.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 4-Phenoxyaniline E Dissolve 4-Phenoxyaniline and Thiocyanate in Acetic Acid A->E B KSCN / NH4SCN B->E C Bromine G Dropwise Addition of Bromine C->G D Glacial Acetic Acid D->E F Cool to < 10°C E->F F->G H Stir at Room Temperature (10-24h) G->H I Pour into Ice Water H->I J Neutralize with Base I->J K Filter Precipitate J->K L Recrystallize from Ethanol K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

G cluster_investigation Investigation cluster_solutions Solutions Start Low Yield of Product Q1 Check Reagent Purity (4-Phenoxyaniline, Br₂, KSCN) Start->Q1 Q2 Verify Reaction Conditions (Temperature, Time) Start->Q2 Q3 Analyze for Side Products (TLC/LC-MS) Start->Q3 S1 Use Fresh/Purified Reagents Q1->S1 S2 Ensure Temperature Control (<10°C for Br₂ addition) Q2->S2 S3 Increase Reaction Time (Monitor by TLC) Q2->S3 S4 Optimize Stoichiometry (Avoid excess Br₂) Q3->S4 End Improved Yield S1->End S2->End S3->End S4->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

Troubleshooting low bioactivity in 6-Phenoxybenzo[d]thiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Phenoxybenzo[d]thiazol-2-amine derivatives. The guides are in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows lower than expected or no bioactivity in my assay. What are the primary factors to investigate?

A1: Low or no bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Key areas to troubleshoot include compound integrity and solubility, assay conditions, and target engagement.[1] A systematic approach, starting with the compound and moving to the experimental design, is recommended.

Q2: How can I be sure that the compound I'm using is stable and pure?

A2: The stability and purity of your compound are critical for reproducible results.

  • Source and Purity: Always use compounds from a reputable source with provided purity data (e.g., HPLC or NMR analysis). Impurities can interfere with the assay.[1]

  • Storage: Ensure the compound has been stored correctly, as recommended by the supplier (e.g., at 2-8°C, protected from light and moisture).[2] Improper storage can lead to degradation.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous, high-purity solvent like DMSO. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q3: What role does solubility play in the observed bioactivity, and how can I address potential solubility issues?

A3: Poor aqueous solubility is a frequent cause of low bioactivity for small molecules. If a compound precipitates in the assay buffer, its effective concentration is significantly reduced.[1]

  • Visual Inspection: Visually inspect your assay plates for any signs of compound precipitation.

  • Solubility Test: Perform a simple solubility test by preparing the highest concentration of your compound in the assay medium. Incubate under assay conditions (e.g., 37°C) for a few hours and then check for precipitates by eye or after centrifugation.[1]

  • Solvent Concentration: Keep the final concentration of your solvent (e.g., DMSO) low, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[3]

Q4: My dose-response curve is not sigmoidal. What are the potential causes?

A4: An atypical dose-response curve can be caused by several factors:

  • Solubility Limits: As mentioned, the compound may be precipitating at higher concentrations.

  • Compound Instability: The compound might be degrading in the assay medium over the experiment's duration.

  • Cytotoxicity: At higher concentrations, the compound may be causing general cytotoxicity, which can mask a specific intended effect.[4]

  • Off-Target Effects: The compound could be interacting with multiple targets, leading to a complex biological response that doesn't follow a simple curve.[4]

Troubleshooting Guides

Issue 1: No biological effect observed in a cell-based assay.
Potential Cause Troubleshooting Step
Compound Inactivity Confirm the identity and purity of the compound. If possible, test its activity in a different, validated assay.
Poor Cell Permeability Some benzothiazole derivatives may have low cell permeability. Consider using a cell-free (biochemical) assay to confirm target engagement first.
Compound Instability Assess the stability of the compound in your specific assay medium and conditions over the time course of the experiment.
Incorrect Assay Range Test a broader range of concentrations, for example, from 1 nM to 100 µM, in a preliminary screen to identify the active range.[4]
Cell Health Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can alter cell responses.
Issue 2: High background signal in the assay.
Potential Cause Troubleshooting Step
Intrinsic Fluorescence/Absorbance Benzothiazole scaffolds can sometimes exhibit intrinsic fluorescence. Run a "no-cell" control with just the compound and media to measure its contribution to the signal.
Non-specific Binding The compound may be binding non-specifically to assay components. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the buffer, if compatible with the assay.
Media Interference Components in the cell culture medium, like phenol red, can interfere with colorimetric or fluorometric readouts. If possible, run the final step of the assay in a serum-free and phenol red-free medium.

Quantitative Bioactivity Data

The following tables summarize representative quantitative data for the bioactivity of various 2-aminobenzothiazole derivatives, which can serve as a benchmark for your experiments.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives (IC50 values in µM)

Compound TypeHCT116 (Colon)A549 (Lung)A375 (Melanoma)HepG2 (Liver)Reference
2-aminobenzothiazole derivative 13 6.43 ± 0.729.62 ± 1.148.07 ± 1.36-[5]
2-substituted benzothiazole A ---56.98 (24h), 38.54 (48h)[6]
2-substituted benzothiazole B ---59.17 (24h), 29.63 (48h)[6]

Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives

Compound IDAssayTarget/MechanismIC50 (µM)Reference
1 Protein Anti-glycationMethylglyoxal mediated187 ± 2.6[7]
2 Protein Anti-glycationMethylglyoxal mediated219 ± 3.6[7]
3 Protein Anti-glycationMethylglyoxal mediated224 ± 1.9[7]
148 COX-2 InhibitionIn vitro enzyme assay- (57.35% inhibition)[8]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to measure the cytotoxic or anti-proliferative effects of the compounds.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your this compound derivative. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[1]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition (Griess Assay)

This protocol measures the concentration of nitrite, a stable product of nitric oxide (NO), which is a key inflammatory mediator.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of your benzothiazole derivative for 1 hour.

  • Inflammatory Stimulation: Induce NO production by adding an inflammatory stimulus like lipopolysaccharide (LPS) (1 µg/mL). Include control wells with cells and media only, and cells with LPS only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[9]

    • Add 50 µL of the Griess reagent to the 50 µL of supernatant in a new 96-well plate.[9]

  • Incubation and Reading: Incubate for 10-15 minutes at room temperature, protected from light.[9] Measure the absorbance at 540 nm.[9]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualizations

Signaling Pathways and Workflows

Anticancer_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K ERK ERK Receptor_Tyrosine_Kinase->ERK AKT AKT PI3K->AKT IKK IKK Complex AKT->IKK Proliferation_Genes Proliferation & Survival Genes AKT->Proliferation_Genes ERK->Proliferation_Genes NFkB_active Active NF-κB IKK->NFkB_active phosphorylates IκB NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB_active NFkB_active->Proliferation_Genes Benzothiazole_Derivative This compound Derivative Benzothiazole_Derivative->Receptor_Tyrosine_Kinase Inhibits Benzothiazole_Derivative->AKT Inhibits Benzothiazole_Derivative->ERK Inhibits Benzothiazole_Derivative->IKK Inhibits

Caption: Potential anticancer signaling pathways inhibited by benzothiazole derivatives.

Anti_inflammatory_Signaling_Pathway cluster_0 Inflammatory Stimulus cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_active Active NF-κB IKK->NFkB_active phosphorylates IκB NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB_active Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_active->Inflammatory_Genes Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Benzothiazole_Derivative This compound Derivative Benzothiazole_Derivative->IKK Inhibits Benzothiazole_Derivative->COX2 Inhibits

Caption: Key anti-inflammatory pathways targeted by benzothiazole derivatives.

Troubleshooting_Workflow Start Low/No Bioactivity Observed Check_Compound Step 1: Verify Compound - Purity - Stability - Identity Start->Check_Compound Check_Solubility Step 2: Assess Solubility - Visual Inspection - Solubility Test in Media Check_Compound->Check_Solubility Compound OK Check_Assay Step 3: Evaluate Assay - Controls Working? - Check for Interference - Optimize Concentrations Check_Solubility->Check_Assay Solubility OK Check_Cells Step 4: Check Biology - Cell Health/Passage - Target Expression Check_Assay->Check_Cells Assay OK Resolved Issue Resolved Check_Cells->Resolved Cells OK Consult Consult Literature for Alternative Targets/Assays Check_Cells->Consult Issue Persists

Caption: A logical workflow for troubleshooting low bioactivity experiments.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Phenoxybenzo[d]thiazol-2-amine in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Phenoxybenzo[d]thiazol-2-amine during bioassay development.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon for hydrophobic compounds like this compound. While it may be freely soluble in a polar aprotic solvent like DMSO, its solubility in aqueous solutions is predicted to be low.[1] When the DMSO stock is diluted into the aqueous buffer, the compound is no longer in its ideal solvent environment and can precipitate out of solution. This is often referred to as "solvent-shifting" precipitation. Many inhibitors are hydrophobic and have poor aqueous solubility.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?

A2: The maximum tolerable DMSO concentration is cell-line dependent. Generally, it is recommended to keep the final DMSO concentration in your assay below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity.[2][3] Some studies have shown that DMSO concentrations above 2% can have cytotoxic effects on certain cell lines, while concentrations below 1% may still inhibit cell growth.[2] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO.

Q3: Can I use other organic solvents besides DMSO to prepare my stock solution?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol or methanol.[4][5] However, like DMSO, these solvents can also exhibit cellular toxicity, and their final concentration in the assay should be carefully controlled and validated.[2][5] The choice of solvent will depend on the specific properties of your compound and the constraints of your bioassay.

Q4: What are cyclodextrins, and how can they improve the solubility of my compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7][8] They can encapsulate poorly soluble guest molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[6][7][9] This complex has increased aqueous solubility and can enhance the bioavailability of the compound.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved aqueous solubility and is approved for various pharmaceutical applications.[7][10]

Q5: Are there any other formulation strategies I can consider for in vivo studies?

A5: For in vivo applications, several other formulation strategies can be explored to enhance the solubility and bioavailability of poorly soluble compounds. These include the use of co-solvents, surfactants to form micelles, lipid-based formulations, and particle size reduction techniques like micronization or nanosuspension.[11][12][13][14][15][16] The selection of an appropriate strategy depends on the physicochemical properties of the compound and the intended route of administration.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness upon dilution of DMSO stock into assay buffer.

  • Inconsistent or non-reproducible bioassay results.

  • Lower than expected compound activity.

Troubleshooting Steps:

  • Reduce Final Compound Concentration: The simplest approach is to lower the final concentration of this compound in the assay to a level below its aqueous solubility limit.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible, a slight increase (e.g., from 0.1% to 0.5%) might help maintain solubility without inducing significant toxicity. Always include a vehicle control with the matching DMSO concentration.

  • Utilize a Co-solvent System: Consider using a mixture of solvents. For example, preparing the stock in DMSO and then performing an intermediate dilution in a co-solvent like ethanol before the final dilution in aqueous buffer may improve solubility.

  • Employ Cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin, such as HP-β-CD. This can significantly increase its aqueous solubility.[7][10]

  • pH Adjustment: Based on the properties of analogous compounds, this compound is predicted to have a basic 2-amino group, which means its solubility may increase in acidic conditions.[1] If your assay permits, adjusting the pH of the buffer to a more acidic range could improve solubility.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventPredicted Solubility (mg/mL)Notes
Water< 0.01Predicted to be poorly soluble.
PBS (pH 7.4)< 0.01Similar to water, low solubility expected.
0.1 M HCl0.5 - 1.0Increased solubility due to protonation of the amine group.
DMSO> 50Freely soluble.[1]
Ethanol1 - 5Soluble.[1]
10% HP-β-CD in Water0.1 - 0.5Significant improvement in aqueous solubility.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., PBS pH 7.4, citrate buffer pH 5.0).

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved compound.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-cyclodextrin (e.g., 1:1, 1:2).

  • Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-cyclodextrin in the desired aqueous buffer with gentle heating and stirring until fully dissolved.

  • Complex Formation:

    • Slowly add the powdered this compound to the cyclodextrin solution while continuously stirring.

    • Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Sterilization and Storage:

    • Filter the resulting solution through a 0.22 µm sterile filter to remove any undissolved particles and for sterilization.

    • Store the complex solution at 2-8°C, protected from light.

Visualizations

G Troubleshooting Workflow for Solubility Issues A Precipitation Observed in Bioassay B Is the final compound concentration necessary? A->B C Lower the final concentration B->C No F Can DMSO concentration be increased slightly (e.g., to 0.5%)? B->F Yes D Is precipitation resolved? C->D E Proceed with Assay D->E Yes D->F No G Increase DMSO and include vehicle control F->G Yes I Consider alternative solubilization methods F->I No H Is precipitation resolved? G->H H->E Yes H->I No J Prepare Cyclodextrin Inclusion Complex I->J K Adjust Buffer pH (if assay tolerates) I->K L Test new formulation in assay J->L K->L

Caption: A logical workflow for troubleshooting precipitation of this compound in bioassays.

G Mechanism of Cyclodextrin Solubilization cluster_2 Water-Soluble Inclusion Complex Compound 6-Phenoxybenzo [d]thiazol-2-amine Complex Hydrophilic Exterior Encapsulated Compound label_plus + Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity label_equals Compound_in_Complex

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin to form a water-soluble inclusion complex.

G Decision Tree for Solubilization Strategy A Start: Poorly Soluble Compound B Is the assay cell-based? A->B C Is the compound ionizable? B->C Yes G Is it for in vivo administration? B->G No D Adjust pH C->D Yes E Use Co-solvents (e.g., DMSO, Ethanol) at low % C->E No J Evaluate toxicity/compatibility D->J F Use Cyclodextrins (e.g., HP-β-CD) E->F F->J H Lipid-based Formulations G->H I Particle Size Reduction (Nanosuspension) G->I H->J I->J

Caption: A decision tree to guide the selection of an appropriate solubilization strategy for this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of benzothiazole compounds in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Compound Solubility and Preparation

Q1: My benzothiazole compound is precipitating when I dilute my DMSO stock solution into an aqueous cell culture medium. Why is this happening and how can I fix it?

A1: This is a common issue known as "crashing out" and occurs because the compound, which is soluble in the organic DMSO, is not soluble in the largely aqueous environment of the cell culture medium.[1] Here are several strategies to address this:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2]

  • pH Adjustment: Benzothiazole compounds containing basic amine groups are generally more soluble in acidic conditions.[3] You can try lowering the pH of your assay buffer, provided it is tolerated by your cell line.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can help maintain the solubility of hydrophobic compounds.[2] Ensure the surfactant concentration is not detrimental to your cells.

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. Create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media, and then add this to the final assay volume.[1]

  • Complexation with Cyclodextrins: For in-vitro studies, pre-complexing your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance aqueous solubility.[2]

Q2: What is the recommended solvent for creating a stock solution of a benzothiazole compound?

A2: The most commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like benzothiazoles is Dimethyl sulfoxide (DMSO).[1] It is crucial to use anhydrous (dry) DMSO as it is hygroscopic and absorbed water can impact compound solubility and stability.[1]

Category 2: Assay Performance and Interpretation

Q3: I am observing high variability between replicate wells in my MTT assay. What are the potential causes?

A3: High variability in MTT assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure you have a homogenous cell suspension and use a consistent pipetting technique to seed the same number of cells in each well.

  • Pipetting Errors: Inaccurate pipetting of the compound, MTT reagent, or solubilization solution can lead to significant variations.[4] Calibrate your pipettes regularly.

  • Incomplete Formazan Solubilization: After the incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO).[5] You can gently shake the plate on an orbital shaker to aid dissolution.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.

Q4: My benzothiazole compound shows no cytotoxicity, even at high concentrations. What should I check?

A4: If your compound is not showing the expected cytotoxicity, consider the following:

  • Compound Stability and Solubility: Verify that your compound is fully dissolved and stable in the culture medium for the duration of the experiment.[4] Precipitated compound will not be available to the cells.

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.[4] Consider using a different cell line or investigating the expression of the target protein in your current line.

  • Insufficient Incubation Time: The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure duration.[4]

Q5: My benzothiazole compound appears to be cytotoxic to cancer cells but shows significantly less toxicity to normal (non-cancerous) cells. What does this suggest?

A5: This is a highly desirable characteristic for a potential anti-cancer agent, indicating selectivity.[4] This differential effect could be due to several factors, such as differences in the expression of the drug's molecular target, variations in metabolic pathways between cancerous and normal cells, or the compound's ability to exploit cancer-specific vulnerabilities like higher proliferative rates or altered signaling pathways.[6]

Quantitative Data Summary

The cytotoxic potential of various benzothiazole derivatives is commonly reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxic potency.

Compound Class/DerivativeCell LineCancer TypeIC50 (µM)
Benzothiazole Derivative (BTD)HCT-116Colorectal Carcinoma2.5 - 10 (range)
2-ArylbenzothiazoleMCF-7Breast CarcinomaNanomolar range
Benzothiazole HydrochlorideHepG2Hepatocellular Carcinoma0.39
Benzothiazole HydrochlorideA549Lung Carcinoma1.25
Benzothiazole HydrochlorideMCF-7Breast Adenocarcinoma2.11
Benzothiazole Derivative (4a)PANC-1Pancreatic Cancer27±0.24
Benzothiazole Derivative (4b)PANC-1Pancreatic Cancer35±0.51

Note: IC50 values are highly dependent on the specific compound, cell line, and experimental conditions (e.g., incubation time). The data presented is a summary from various studies for comparative purposes.[7][8][9][10]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

Materials:

  • Cells in a 96-well plate

  • Benzothiazole compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)[5]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)[5]

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 4 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[8][12]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.[13]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5]

  • MTT Addition: Add 10-15 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5][10]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[8]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[8]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following treatment with the benzothiazole compound, harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method if possible.[14]

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry as soon as possible (ideally within 1 hour).[15]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.[7]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, Caspase-3 and -7, which are activated during apoptosis.[13] The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.

Materials:

  • Treated and control cells in a white-walled 96-well plate (for luminescence)

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the benzothiazole compound as described for the MTT assay.[13]

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for about 30 minutes.[13]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence of each well using a luminometer.[13]

  • Data Analysis: Calculate the fold increase in caspase-3/7 activity by comparing the signal from the treated wells to the vehicle control wells.

Visualizations: Pathways and Workflows

Signaling Pathways

Many benzothiazole derivatives exert their anti-cancer effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.[10][13] Some benzothiazoles have also been shown to inhibit pro-survival signaling pathways like PI3K/AKT.[17]

G Hypothesized Apoptosis Induction by Benzothiazoles cluster_0 Intrinsic (Mitochondrial) Pathway cluster_1 Extrinsic (Death Receptor) Pathway cluster_2 PI3K/AKT Pathway Inhibition Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mito Mitochondria Bcl2->Mito Regulates CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp37 Caspase-3, -7 (Executioner) Casp9->Casp37 Activates DeathR Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation DeathR->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Activates Casp8->Casp37 Activates PI3K PI3K AKT AKT PI3K->AKT AKT->Bcl2 Inhibits Apoptosis Benzothiazole_PI3K Benzothiazole Compound Benzothiazole_PI3K->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes Benzothiazole_Apoptosis Benzothiazole Compound Benzothiazole_Apoptosis->Bcl2 Modulates

Caption: Benzothiazole compounds may induce apoptosis by modulating key signaling pathways.

Experimental Workflows

A typical workflow for assessing the cytotoxicity of a novel benzothiazole compound involves a tiered approach, starting with general viability screening and progressing to more specific mechanistic assays.

G General Workflow for Cytotoxicity Assessment cluster_prep cluster_treat cluster_assess cluster_analysis CellCulture 1. Cell Line Culture (e.g., MCF-7, A549) Seed 2. Seed Cells in 96-well Plates CellCulture->Seed CompoundPrep 3. Prepare Compound Stock & Working Solutions Seed->CompoundPrep Treat 4. Treat Cells with Serial Dilutions CompoundPrep->Treat MTT 5a. MTT Assay (Metabolic Activity) Treat->MTT Incubate LDH 5b. LDH Assay (Membrane Integrity) Treat->LDH Incubate Caspase 5c. Caspase Assay (Apoptosis) Treat->Caspase Incubate IC50 6. Calculate IC50 Values MTT->IC50 LDH->IC50 Caspase->IC50 Mechanism 7. Elucidate Mechanism of Action IC50->Mechanism

Caption: Experimental workflow for in vitro cytotoxicity testing of benzothiazole compounds.[13]

Troubleshooting Logic

This decision tree outlines a logical approach to troubleshooting compound precipitation issues during assay setup.

G Troubleshooting Compound Precipitation Start Compound Precipitates in Aqueous Buffer Step1 Optimize Co-solvent (e.g., DMSO < 0.5%) Start->Step1 Step2 Adjust Buffer pH (if compound is ionizable) Step1->Step2 If precipitation continues Success Compound Solubilized Step1->Success Success Step3 Add Surfactant (e.g., Tween 80) Step2->Step3 If pH adjustment is insufficient or not tolerated Step2->Success Success Step4 Use Cyclodextrin Complexation Step3->Step4 If surfactants interfere with assay Step3->Success Success Step4->Success Success Fail Solubility Issue Persists Step4->Fail If issue remains

Caption: Decision tree for resolving in vitro solubility issues with benzothiazole compounds.[2]

References

Addressing off-target effects of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 6-Phenoxybenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target of this compound?

Based on the activity of structurally related 2-aminobenzothiazole compounds, this compound is hypothesized to be an inhibitor of receptor tyrosine kinases (RTKs), potentially targeting the Human Epidermal Growth Factor Receptor (HER) family.[1] Derivatives of benzo[d]thiazol-2-amine have shown potential as anticancer agents by targeting the HER enzyme.[1]

Q2: What are the common off-target effects observed with kinase inhibitors?

Kinase inhibitors are known to have off-target effects due to the high degree of conservation in the ATP-binding pocket across the kinome. Common off-target effects can include inhibition of other kinases, leading to unforeseen cellular responses, cytotoxicity, or altered signaling pathways.

Q3: How can I computationally predict potential off-target interactions of this compound?

Several computational or in silico approaches can be used to predict off-target interactions.[2][3] These methods typically involve screening the compound against a large database of protein structures or using machine learning models trained on known compound-target interactions.[2] This can provide a preliminary list of potential off-targets for experimental validation.

Q4: What initial experimental steps should I take if I suspect an off-target effect is responsible for my observed phenotype?

A primary step is to perform a dose-response experiment and compare the concentration at which the on-target and off-target phenotypes are observed. If these concentrations are significantly different, it may suggest an off-target effect. Additionally, using a structurally related but inactive analog of this compound as a negative control can help differentiate on-target from off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity at Concentrations Close to the IC50 for the Primary Target

Possible Cause: The observed cytotoxicity may be due to the inhibition of one or more off-target kinases that are essential for cell survival.

Troubleshooting Steps:

  • Kinome-Wide Profiling: Perform a comprehensive kinase profiling assay to identify other kinases inhibited by this compound at the cytotoxic concentration.

  • Cellular Thermal Shift Assay (CETSA): Use CETSA to confirm direct binding of the compound to potential off-target kinases within the cell.

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase and assess if this rescues the cytotoxic phenotype.[4]

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound can lead to lower effective intracellular concentrations. Alternatively, the cellular environment may favor binding to an off-target with lower affinity.

Troubleshooting Steps:

  • Permeability and Efflux Assays: Conduct in vitro assays to determine the cell permeability of this compound and its susceptibility to efflux pumps.

  • Metabolic Stability Assay: Assess the metabolic stability of the compound in liver microsomes or cell lysates to determine its half-life.

  • Affinity-Based Proteomics: Employ affinity-based proteomics to pull down binding partners of this compound from cell lysates to identify both on- and off-targets.[4]

Issue 3: Contradictory Results with Different Cell Lines

Possible Cause: The expression levels of the primary target and potential off-targets can vary significantly between different cell lines. This can lead to different phenotypic outcomes upon treatment with this compound.

Troubleshooting Steps:

  • Target and Off-Target Expression Analysis: Quantify the protein expression levels of the primary target and key suspected off-targets in the different cell lines using techniques like Western blotting or quantitative mass spectrometry.

  • Genetic Perturbation: Use techniques like CRISPR-Cas9 to knock out the primary target in a sensitive cell line and assess if the compound still elicits a response, which would indicate an off-target effect.[4]

Data Presentation

Table 1: Comparison of Methods to Identify Off-Target Interactions

MethodPrincipleAdvantagesDisadvantages
In Silico Prediction Computational screening against target databases.Rapid, cost-effective, provides a broad overview of potential off-targets.Predictive nature requires experimental validation; may have high false-positive rates.
Kinase Profiling In vitro screening against a panel of purified kinases.Quantitative assessment of inhibitory activity against a large number of kinases.Does not reflect the cellular environment; may not identify non-kinase off-targets.
Affinity-Based Proteomics Immobilized compound is used to pull down interacting proteins from cell lysates.[4]Directly identifies protein binders in a cellular context.[4]Can miss transient interactions; may identify non-functional binders.[4]
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon compound binding.[4]Can be performed in live cells, providing evidence of direct target engagement.[4]Technically demanding; may not detect interactions that do not alter protein stability.[4]
Genetic Screens (e.g., CRISPR) Identifies genes that, when knocked out, confer resistance or sensitivity to the compound.[4]Provides functional insights into the mechanism of action.[4]Indirect method; requires follow-up to confirm direct binding.

Experimental Protocols

Protocol 1: Kinase Profiling
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.

  • Assay Plate Preparation: Use a commercial kinase profiling service or a pre-spotted kinase assay plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to each well. Add the test compound at various concentrations.

  • Incubation: Incubate the plate at the optimal temperature for the kinases being tested.

  • Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound or vehicle control.

  • Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the lysate into different tubes and heat them to a range of temperatures.

  • Centrifugation: Centrifuge the heated samples to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins.

  • Western Blotting or Mass Spectrometry: Analyze the amount of the target protein and suspected off-target proteins remaining in the supernatant at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct binding.

Visualizations

Troubleshooting Workflow for Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Perform Kinome-Wide Profiling A->B C Identify Potential Off-Target Kinases B->C G No Significant Off-Target Kinases Identified B->G No Hits D Validate with Cellular Thermal Shift Assay (CETSA) C->D E Confirm with Target Knockdown (siRNA/CRISPR) D->E Binding Confirmed F Off-Target Confirmed as Cause of Cytotoxicity E->F Phenotype Rescued H Investigate Other Mechanisms (e.g., non-kinase off-targets, metabolism) G->H

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Hypothesized Signaling Pathway of this compound cluster_0 On-Target Pathway cluster_1 Off-Target Pathway HER HER Receptor RAS RAS HER->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation OffTargetKinase Off-Target Kinase ApoptosisPathway Apoptosis Pathway OffTargetKinase->ApoptosisPathway Cytotoxicity Cytotoxicity ApoptosisPathway->Cytotoxicity Compound This compound Compound->HER Inhibition Compound->OffTargetKinase Inhibition (Off-Target)

Caption: Hypothesized on- and off-target signaling pathways.

References

Stability testing of 6-Phenoxybenzo[d]thiazol-2-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Phenoxybenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellow discoloration during my stability study. What could be the cause?

A1: Discoloration, particularly a shift towards yellow, can be indicative of degradation. This is often associated with oxidation or photolytic degradation pathways. The formation of conjugated systems or chromophoric degradation products can lead to a visible color change. It is recommended to analyze the sample using HPLC with a photodiode array (PDA) detector to identify any new peaks that might correspond to the colored impurities.

Q2: I am observing precipitation of my compound during stress testing in acidic conditions. How can I resolve this?

A2: Precipitation under acidic conditions suggests that the protonated form of this compound may have lower solubility in the chosen solvent system. The 2-amino group on the benzothiazole ring is basic and will be protonated at low pH. To address this, consider using a co-solvent to increase the solubility of the salt form. Alternatively, a less concentrated acidic solution could be used, provided it is sufficient to induce degradation.

Q3: My mass spectrometry data shows an unexpected peak with a mass increase of 16 Da. What could this be?

A3: A mass increase of 16 Da is highly suggestive of oxidation, where an oxygen atom has been incorporated into the molecule. For this compound, potential sites of oxidation include the sulfur atom in the thiazole ring (forming a sulfoxide) or the aromatic rings. Further structural elucidation using techniques like MS/MS would be necessary to confirm the exact position of the modification.

Q4: What are the most likely degradation pathways for this compound under hydrolytic conditions?

A4: Under hydrolytic stress (acidic or basic), the ether linkage of the phenoxy group and the amine group are potential sites for degradation. Cleavage of the ether bond would result in the formation of 6-hydroxybenzo[d]thiazol-2-amine and phenol. The 2-amino group could also be susceptible to hydrolysis under harsh conditions, though this is generally less common for aromatic amines.

Troubleshooting Guides

Issue: Inconsistent Results in Thermal Degradation Studies

Potential Cause Troubleshooting Steps
Uneven Heating Ensure the oven provides uniform temperature distribution. Place samples in the same location within the oven for each run. Use a calibrated thermometer to verify the temperature at the sample location.
Inconsistent Sample Preparation Prepare all samples for a given study at the same time and from the same stock solution to minimize variability.
Solid vs. Solution State Thermal degradation can differ significantly between the solid state and in solution. Ensure you are consistent with the physical state of the sample being tested. If testing in solution, the choice of solvent can also influence degradation rates.

Issue: Difficulty in Achieving Sufficient Degradation in Photostability Studies

Potential Cause Troubleshooting Steps
Inadequate Light Exposure Ensure your light source meets ICH Q1B guidelines for photostability testing. Verify the intensity and spectral distribution of the lamp. Increase the duration of exposure if necessary.
"Light Shielding" by the Sample Container Use quartz or other UV-transparent materials for your sample containers to ensure maximum light exposure.
Compound is Highly Photostable If minimal degradation is observed even under ICH conditions, the compound may be inherently photostable. This is valuable information for the stability profile. Ensure your analytical method is sensitive enough to detect low levels of degradation products.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products and pathways.[1][2][3][4]

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add an equal volume of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add an equal volume of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a controlled temperature oven at 80°C for 7 days.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photostability Testing:

    • Expose a solution (1 mg/mL) and a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Time (hours) % Assay of Parent Compound Number of Degradation Products Major Degradation Product (% Area)
0.1 N HCl (60°C) 2485.228.1 (RRT 0.75)
0.1 N NaOH (60°C) 2492.514.3 (RRT 0.82)
3% H₂O₂ (RT) 2478.9312.5 (RRT 0.91)
Thermal (80°C, solid) 16898.111.2 (RRT 0.88)
Photolytic (ICH Q1B) -94.323.5 (RRT 0.95)
RRT = Relative Retention Time

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) base Base Hydrolysis (0.1 N NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (80°C, Solid) photo Photolytic (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: Experimental Workflow for Forced Degradation Studies.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product 6-Hydroxybenzo[d]thiazol-2-amine parent->hydrolysis_product Ether Cleavage oxidation_product This compound-S-oxide parent->oxidation_product Sulfur Oxidation photolysis_product Radical-induced Dimers/Fragments parent->photolysis_product Radical Reactions

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Molecular Docking of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing molecular docking studies with 6-Phenoxybenzo[d]thiazol-2-amine and related benzothiazole derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the benzothiazole scaffold important for molecular docking studies?

A1: The benzothiazole scaffold is a significant "pharmacophore" in medicinal chemistry due to its presence in various drugs with a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] Its extended π-delocalized system is capable of binding to biological targets like enzymes and DNA through various interactions.[1] Many studies focus on docking benzothiazole derivatives to the ATP binding site of protein kinases, making it a well-studied moiety for computational analysis.[4]

Q2: Which protein targets are commonly studied with this compound and its analogs?

A2: Based on studies with similar benzothiazole derivatives, common protein targets include:

  • Protein Kinases: Such as p56lck, which is crucial in T-cell signaling and a target for cancer therapy.[4]

  • Dihydropteroate Synthase (DHPS): An enzyme in the folate synthesis pathway, targeted for antimicrobial agents.[1]

  • GABA-Aminotransferase (GABA-AT): A key target in the central nervous system for developing anticonvulsant drugs.[2][5]

  • Histone Deacetylases (HDACs): Specifically HDAC8, which is an established target for anticancer drug development.

Q3: What are the most critical initial steps before starting a docking simulation?

A3: Proper preparation of both the protein (receptor) and the ligand is crucial for obtaining meaningful results.

  • Receptor Preparation: Start by downloading the 3D structure from a database like the Protein Data Bank (PDB). It is essential to remove all non-essential molecules like water, co-solvents, and any co-crystallized ligands.[6][7] You must also add polar hydrogen atoms and assign appropriate atomic charges, as these are critical for calculating interaction energies.[8]

  • Ligand Preparation: The 3D structure of this compound must be generated and energy-minimized to ensure a physically reasonable starting conformation.[6][9] Assign rotatable bonds to allow for conformational flexibility during the docking process.

Q4: How do I define the search space (grid box) for docking?

A4: The search space, or grid box, defines the volume in which the docking algorithm will search for binding poses. For optimal results, the box should be centered on the known or predicted active site of the target protein.[6] If a co-crystallized ligand is present in the original PDB structure, its location is the ideal center for the grid box. The size should be large enough to accommodate the entire ligand in various orientations but not so large that it unnecessarily increases computation time and the chance of finding irrelevant binding sites.[10]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the refinement of molecular docking parameters.

Problem / Error Message Potential Cause Recommended Solution
Poor Docking Score / High Binding Energy 1. Inaccurate definition of the binding site. 2. Incorrect protonation states of the ligand or receptor residues. 3. Insufficient sampling of conformational space.1. Redefine Grid Box: Ensure the grid box is centered correctly on the active site and is of an appropriate size.[6] 2. Check Protonation: Use software to predict pKa values and ensure the protonation states of titratable residues and the ligand are correct at physiological pH. 3. Increase Exhaustiveness: In programs like AutoDock Vina, increase the exhaustiveness parameter to improve the thoroughness of the search.
Unrealistic Binding Pose 1. Steric clashes between the ligand and receptor. 2. Scoring function failing to correctly penalize impossible conformations. 3. The receptor is treated as rigid, but side-chain movement is required for binding ("induced fit").1. Visual Inspection: Manually inspect the docked pose for steric clashes using visualization software like PyMOL or Chimera. 2. Try a Different Scoring Function: If available in your software, switch to an alternative scoring function that may be better suited for your system.[11] 3. Use Flexible Docking: Allow specific active site residues to have rotational freedom. This is computationally more expensive but can significantly improve results when induced fit is a factor.[12]
High RMSD in Redocking Validation The docking protocol is unable to reproduce the known binding pose of a co-crystallized ligand. An RMSD value > 2.0 Å often indicates a problem.[13][14]1. Systematic Parameter Optimization: The optimal set of docking parameters can vary between systems.[15] Systematically adjust the grid size, search algorithm intensity, and scoring function. 2. Check Ligand Conformation: Ensure the input conformation of the ligand for redocking is correctly prepared. 3. Validate the Crystal Structure: The experimental structure itself may have issues, such as missing atoms, which need to be corrected during the preparation phase.[16][17]
Inconsistent Results Across Docking Runs The stochastic (random) nature of the search algorithms used in many docking programs.1. Increase Number of Runs: Perform multiple independent docking runs (e.g., 10-50) and cluster the results.[17] The most populated cluster with the best scores is likely the most stable binding mode. 2. Set a Random Seed: For reproducibility, set the random seed generator to the same value for each run.

Section 3: Experimental Protocols & Validation

General Protocol for Molecular Docking (using AutoDock Vina)

This protocol outlines a standard workflow for docking this compound into a prepared protein target.

  • Preparation of the Receptor:

    • Load the cleaned PDB file into AutoDock Tools (ADT).

    • Add polar hydrogens.

    • Compute Gasteiger charges.

    • Save the prepared receptor in .pdbqt format.

  • Preparation of the Ligand:

    • Load the 3D structure of this compound into ADT.

    • Detect the ligand's root and define rotatable bonds. By default, ADT will identify acyclic single bonds as rotatable.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • In ADT, open the "Grid" -> "Grid Box" menu.

    • Center the grid box on the target's active site. Adjust the dimensions to fully encompass the binding pocket. Note the center coordinates and dimensions.

  • Configuration File:

    • Create a text file (e.g., conf.txt) specifying the input files and search parameters.

  • Execution and Analysis:

    • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

    • Analyze the output .pdbqt file, which contains the predicted binding poses and their corresponding affinity scores (kcal/mol). The lowest energy score represents the most favorable predicted binding mode.

Protocol for Experimental Validation: In Vitro Enzyme Inhibition Assay (IC50 Determination)

Computational predictions should be validated experimentally.[13] An enzyme inhibition assay is a common method to confirm the biological activity of a docked compound.

  • Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity (IC50).

  • Materials: Purified target enzyme, substrate, this compound, appropriate buffer solution, and a detection reagent/system (e.g., spectrophotometer or fluorometer).

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM).

    • In a microplate, add the enzyme and buffer to each well.

    • Add the different concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the enzyme with the compound for a defined period (e.g., 15 minutes) at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 4: Data & Visualization

Reference Docking Scores for Benzothiazole Derivatives

The following table summarizes reported binding affinities for various benzothiazole analogs against different protein targets. This can serve as a benchmark for your own results.

Target Protein Benzothiazole Derivative Reported Binding Affinity / Score Reference
GABA-ATAnalog A14-6.6 kcal/mol[2]
GABA-ATAnalogs A9, A12-6.1 kcal/mol[2]
GABA-ATStandard Drug (Vigabatrin)-5.2 kcal/mol[2]
HDAC8Compound 2E-9.460 kcal/mol (ΔG)
HER EnzymeCompound 2-10.4 kcal/mol[18]

Visual Workflows and Diagrams

Molecular_Docking_Workflow General Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase ReceptorPrep 1. Receptor Preparation (Add H, Assign Charges) GridDef 3. Define Search Space (Grid Box) ReceptorPrep->GridDef LigandPrep 2. Ligand Preparation (Minimize Energy, Set Bonds) LigandPrep->GridDef RunDock 4. Run Docking Simulation (e.g., AutoDock Vina) GridDef->RunDock Analyze 5. Analyze Results (Scores & Poses) RunDock->Analyze Validate 6. Experimental Validation (e.g., IC50 Assay) Analyze->Validate Outcome Refined Lead Compound Validate->Outcome

Caption: A standard workflow for performing a molecular docking experiment.

Troubleshooting_Flowchart Start Start: Poor Docking Result (High Energy / High RMSD) CheckRedocking Is this a redocking validation run? Start->CheckRedocking CheckGrid Is the grid box correctly centered and sized? CheckRedocking->CheckGrid Yes CheckPrep Were receptor and ligand prepared correctly? CheckRedocking->CheckPrep No CheckGrid->CheckPrep Yes Action_AdjustGrid Adjust grid center and dimensions. CheckGrid->Action_AdjustGrid No CheckFlexibility Is receptor flexibility a likely factor? CheckPrep->CheckFlexibility Yes Action_RePrep Repeat preparation steps: - Check for missing atoms - Verify protonation states CheckPrep->Action_RePrep No Action_IncreaseSearch Increase search parameters (e.g., 'exhaustiveness') CheckFlexibility->Action_IncreaseSearch No Action_FlexibleDock Use flexible docking for active site residues. CheckFlexibility->Action_FlexibleDock Yes End Re-run and analyze Action_AdjustGrid->End Action_RePrep->End Action_IncreaseSearch->End Action_FlexibleDock->End

Caption: A decision tree to troubleshoot common molecular docking issues.

p56lck_Pathway TCR T-Cell Receptor (TCR) Activation p56lck p56lck Kinase TCR->p56lck recruits & activates ZAP70 ZAP-70 p56lck->ZAP70 phosphorylates LAT LAT & SLP-76 ZAP70->LAT phosphorylates PLCg1 PLCγ1 Activation LAT->PLCg1 Gene Gene Expression (e.g., IL-2) PLCg1->Gene ...downstream signaling... Inhibitor This compound (Proposed Inhibitor) Inhibitor->p56lck Inhibits ATP Binding Site

Caption: Inhibition of the p56lck kinase by a benzothiazole derivative.

References

Validation & Comparative

A Comparative Analysis of 6-Phenoxybenzo[d]thiazol-2-amine with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor candidate 6-Phenoxybenzo[d]thiazol-2-amine against established kinase inhibitors. Due to the limited availability of direct quantitative kinase inhibition data for this compound in publicly accessible literature, this guide leverages data from structurally related benzothiazole derivatives and established principles of kinase inhibitor evaluation to provide a comprehensive comparative framework. The objective is to offer a valuable resource for researchers investigating novel kinase inhibitors, highlighting the potential of the benzothiazole scaffold.

Introduction to Kinase Inhibition and the Benzothiazole Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made protein kinases one of the most important classes of drug targets.

The benzothiazole ring is a "privileged" heterocyclic scaffold in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. Derivatives of 2-aminobenzothiazole have garnered significant interest for their potential as kinase inhibitors, demonstrating activity against a range of important oncological targets. The 2-aminothiazole moiety is a key pharmacophore in several approved kinase inhibitors, such as Dasatinib, underscoring the potential of this chemical class. This compound represents an example of this promising class of compounds, featuring a phenoxy group that can influence its pharmacokinetic and pharmacodynamic properties.

Comparative Kinase Inhibitors

For the purpose of this comparative analysis, we will focus on two well-established, FDA-approved kinase inhibitors with distinct target profiles:

  • Dasatinib: A multi-targeted inhibitor of several key kinases, including BCR-ABL and Src family kinases. It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

  • Erlotinib: A reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used to treat non-small cell lung cancer (NSCLC) and pancreatic cancer.

Data Presentation: Comparative Inhibitory Activity

Table 1: Comparative IC50 Values against a Panel of Kinases (Biochemical Assays)

Kinase TargetThis compound (Hypothetical IC50, nM)Dasatinib (Known IC50, nM)Erlotinib (Known IC50, nM)
EGFR 150>10,0002
Src 800.5>10,000
Abl >5,000<1>20,000
VEGFR2 3001.52,700
PDGFRβ 4501.11,000
PI3Kα 250--
AKT1 600--
ERK2 800--

Note: The IC50 values for this compound are illustrative and intended for comparative context. Actual values would need to be determined experimentally.

Table 2: Comparative Cellular Activity (IC50) in Cancer Cell Lines

Cell LineCancer TypeThis compound (Hypothetical IC50, µM)Dasatinib (Known IC50, µM)Erlotinib (Known IC50, µM)
A549 Non-Small Cell Lung Cancer (EGFR wild-type)1.55>10
HCC827 Non-Small Cell Lung Cancer (EGFR exon 19 del)0.880.01
K562 Chronic Myeloid Leukemia (BCR-ABL positive)>100.001>20
MCF-7 Breast Cancer (PI3K pathway active)2.078

Note: The IC50 values for this compound are illustrative and intended for comparative context. Actual values would need to be determined experimentally.

Signaling Pathways and Mechanisms of Action

Kinase inhibitors exert their effects by modulating specific signaling pathways. Based on studies of related benzothiazole derivatives, this compound is anticipated to impact key pathways in cancer progression, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Benzothiazole This compound (Potential Target) Benzothiazole->PI3K Benzothiazole->ERK

Caption: Simplified EGFR signaling cascade and potential points of inhibition.

Src_Signaling_Pathway GrowthFactor Growth Factor Receptor Src Src GrowthFactor->Src Activates FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K RAS RAS Src->RAS CellProcesses Cell Proliferation, Migration, Survival FAK->CellProcesses STAT3->CellProcesses AKT AKT PI3K->AKT AKT->CellProcesses ERK ERK RAS->ERK ERK->CellProcesses Dasatinib Dasatinib Dasatinib->Src Benzothiazole This compound (Potential Target) Benzothiazole->Src

Caption: Simplified Src kinase signaling network and potential points of inhibition.

Experimental Protocols

To generate the comparative data presented above, a series of standardized in vitro and cellular assays are required. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of test compounds Incubation 3. Incubate kinase with compound Compound_Prep->Incubation Enzyme_Prep 2. Prepare kinase and substrate solution Enzyme_Prep->Incubation Initiation 4. Initiate reaction with ATP Incubation->Initiation Reaction_Incubation 5. Incubate at 30°C Initiation->Reaction_Incubation Termination 6. Terminate reaction Reaction_Incubation->Termination Detection 7. Add detection reagent (e.g., ADP-Glo) Termination->Detection Readout 8. Measure signal (Luminescence/Fluorescence) Detection->Readout Analysis 9. Calculate IC50 Readout->Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Prepare a solution containing the purified kinase of interest (e.g., EGFR, Src) and a suitable substrate (e.g., a specific peptide) in kinase assay buffer (typically containing Tris-HCl, MgCl2, and a reducing agent like DTT).

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of each concentration of the diluted compound.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to the Km for the specific kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound, Dasatinib, and Erlotinib (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[1][2]

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1][2]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, confirming the mechanism of action of the inhibitor in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and then serum-starve for 12-24 hours.

    • Pre-treat the cells with various concentrations of the kinase inhibitor for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.

    • Quantify the band intensities to determine the dose-dependent inhibition of protein phosphorylation.

Conclusion

While direct experimental data for this compound is currently limited, the benzothiazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the activity of related compounds, it is plausible that this compound could exhibit inhibitory activity against key oncogenic kinases, potentially through the modulation of the PI3K/AKT and/or ERK/MAPK signaling pathways.

A direct comparison with established inhibitors like Dasatinib and Erlotinib highlights the diverse landscape of kinase inhibition, from the multi-targeted approach of Dasatinib to the specific targeting of Erlotinib. To fully elucidate the therapeutic potential of this compound, a comprehensive screening against a broad panel of kinases, followed by cellular assays to confirm on-target activity and anti-proliferative effects, is essential. The experimental protocols provided in this guide offer a robust framework for conducting such an evaluation. Further structure-activity relationship (SAR) studies, building upon the this compound scaffold, could lead to the discovery of more potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

Structure-activity relationship (SAR) studies of 6-Phenoxybenzo[d]thiazol-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 6-phenoxybenzo[d]thiazol-2-amine analogs reveals their potential as potent kinase inhibitors. This guide provides a comparative overview of their biological activity, drawing from studies on a range of 6-substituted benzothiazole derivatives, and outlines the experimental methodologies crucial for their evaluation.

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] In particular, 2-aminobenzothiazole derivatives have emerged as a promising class of kinase inhibitors, targeting a variety of kinases implicated in cancer and inflammatory diseases. The substitution at the 6-position of the benzothiazole ring has been a key area of investigation to modulate the potency and selectivity of these compounds. This guide focuses on analogs featuring a phenoxy group at this position, a substitution that can influence properties such as lipophilicity and interactions with the target protein.

Structure-Activity Relationship Insights

  • Substitution at the 6-Position: The nature of the substituent at the 6-position of the benzothiazole ring significantly impacts biological activity. Studies on various analogs have shown that electron-withdrawing and electron-donating groups can modulate the inhibitory potential against different kinases. For instance, derivatives with chloro, fluoro, and nitro groups at the 6-position have been synthesized and evaluated for their anticancer and antimicrobial activities.

  • Modifications of the 2-Amino Group: The 2-amino group is a critical site for modification to explore SAR. N-alkylation, N-arylation, and the introduction of various heterocyclic moieties at this position have been shown to influence the kinase inhibitory profile. For example, the incorporation of a morpholine group at the 2-position of the benzothiazole has been highlighted as important for potent antitumor activity.[2]

  • The Phenoxy Moiety: The phenoxy group at the 6-position can be further substituted to fine-tune the activity of the analogs. Modifications on the phenyl ring of the phenoxy group can alter the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity for target kinases.

Comparative Biological Activity

Direct comparative data for a series of this compound analogs is limited. However, data from related 6-substituted benzothiazole derivatives can provide a basis for comparison. The following table summarizes the in vitro activity of representative benzothiazole analogs against cancer cell lines and specific kinases.

Compound IDCore StructureR1 (at 6-position)R2 (at 2-position)Target/Cell LineActivity (IC50)Reference
Compound 45 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one--(quinazolin-4(3H)-one)ylA549 (Lung Cancer)0.44 µM[3]
Compound 11 BenzothiazoleVaried-NH-C(=O)-[substituted phenyl]PI3Kβ88.3% inhibition @ 1 µM[2]
Compound 1g 4,5,6,7-tetrahydrobenzo[d]thiazole-(1,3-dioxoisoindolin-2-yl)-NH-C(=O)-NH-(3-carboxyphenyl)CK21.9 µM[1]
Compound 1g 4,5,6,7-tetrahydrobenzo[d]thiazole-(1,3-dioxoisoindolin-2-yl)-NH-C(=O)-NH-(3-carboxyphenyl)GSK3β0.67 µM[1]

Experimental Protocols

The evaluation of this compound analogs as kinase inhibitors involves a cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the activity of a purified kinase enzyme.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compounds (dissolved in DMSO)

  • Microplate (e.g., 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Setup: The kinase enzyme, substrate, and diluted test compounds are added to the wells of the microplate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: The reaction is stopped, and the detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway Analysis

6-substituted benzothiazole derivatives have been shown to modulate key signaling pathways involved in cancer progression. For instance, certain analogs have been found to inhibit the ALK/PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT (Active) mTOR mTOR pAKT->mTOR Activates TranscriptionFactors Transcription Factors (e.g., CREB, NF-κB) pAKT->TranscriptionFactors Regulates Growth Cell Growth mTOR->Growth Promotes Proliferation Cell Proliferation TranscriptionFactors->Proliferation Promotes Survival Cell Survival TranscriptionFactors->Survival Promotes Inhibitor This compound Analog (Hypothetical) Inhibitor->ALK Inhibits

Caption: The ALK/PI3K/AKT signaling pathway and the potential point of inhibition by this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The available data on related 6-substituted benzothiazole derivatives suggest that modifications at the 2- and 6-positions, as well as on the phenoxy ring, are key to optimizing their biological activity. Further focused SAR studies on a series of 6-phenoxy analogs are warranted to fully elucidate their potential and identify lead compounds for further development as targeted therapeutics. The experimental protocols and pathway analysis provided in this guide offer a framework for the systematic evaluation of these promising compounds.

References

Validating the Mechanism of Action of 6-Phenoxybenzo[d]thiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of 6-Phenoxybenzo[d]thiazol-2-amine. Due to the limited publicly available experimental data on this specific compound, this document leverages data from structurally similar 2-aminobenzothiazole derivatives to propose a likely mechanism of action and outlines the experimental protocols required for its validation. The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent anticancer and anti-inflammatory activities.[1] The phenoxy group is also a well-recognized pharmacophore that can contribute significantly to the biological activity of a compound.[2]

Proposed Mechanism of Action

Based on the extensive research on the 2-aminobenzothiazole core, the primary proposed mechanisms of action for this compound are:

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

  • Cyclooxygenase (COX) Inhibition: A subset of benzothiazole derivatives has been shown to inhibit COX enzymes, particularly COX-2, which is a key mediator of inflammation and is also implicated in some cancers.

This guide will focus on comparing this compound with other 6-substituted 2-aminobenzothiazole derivatives that have established activities as kinase inhibitors and anti-inflammatory agents.

Comparative Analysis of 2-Aminobenzothiazole Derivatives

To objectively evaluate the potential of this compound, its performance should be benchmarked against well-characterized analogs. The following tables summarize the reported activities of various 6-substituted 2-aminobenzothiazoles.

Anticancer Activity: Kinase Inhibition

Structure-activity relationship (SAR) studies have shown that substitutions at the 6-position of the 2-aminobenzothiazole ring, such as with nitro or ethoxy groups, can influence anticancer potency.[3]

Compound/Alternative6-Position SubstituentTarget KinaseIC50 (µM)Cell Line
This compound (Proposed) PhenoxyEGFR, VEGFR-2, PI3KData Not Available-
Alternative 1: 6-Nitro-2-aminobenzothiazole derivativeNitroEGFR1.05 ± 0.02PC9
Alternative 2: 6-Ethoxy-2-aminobenzothiazole derivativeEthoxyEGFR3.43 ± 0.066HCC827
Alternative 3: 2-aminobenzothiazole-TZD hybridThiazolidinedione derivativeVEGFR-20.15-
Anti-inflammatory Activity: COX Inhibition

Several 2-aminobenzothiazole derivatives have been investigated for their anti-inflammatory effects, often linked to the inhibition of COX enzymes.

Compound/Alternative6-Position SubstituentIn Vivo Model% Inhibition of Edema
This compound (Proposed) PhenoxyCarrageenan-induced paw edemaData Not Available
Alternative 4: 6-Chloro-2-aminobenzothiazole derivativeChloroCarrageenan-induced paw edemaSignificant anti-inflammatory activity
Alternative 5: 6-Methoxy-2-aminobenzothiazole derivativeMethoxyCarrageenan-induced paw edemaSignificant anti-inflammatory activity

Experimental Protocols for Mechanism Validation

To validate the proposed mechanisms of action for this compound, the following key experiments are recommended.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3K)

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compound (this compound) and control inhibitors

    • 96-well microplates

    • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

  • Procedure: a. Prepare serial dilutions of the test compound and controls in the kinase assay buffer. b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound or control. c. Initiate the kinase reaction by adding a final concentration of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method. The signal is proportional to the amount of phosphorylated substrate. f. Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Reagents and Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme cofactor

    • Reaction buffer

    • Test compound and control inhibitors (e.g., Celecoxib for COX-2, Indomethacin for both)

    • Colorimetric or fluorometric detection reagents

    • 96-well microplates

    • Plate reader

  • Procedure: a. Prepare serial dilutions of the test compound and controls. b. In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2). c. Add the test compound or control and pre-incubate for a short period (e.g., 10 minutes at 37°C). d. Initiate the reaction by adding arachidonic acid. e. Incubate for a defined time (e.g., 2 minutes at 37°C). f. Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method. g. Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to evaluate the anti-inflammatory properties of a compound.

Protocol:

  • Animals:

    • Wistar rats or Swiss albino mice.

  • Reagents and Materials:

    • Carrageenan solution (1% w/v in saline)

    • Test compound (this compound)

    • Standard drug (e.g., Diclofenac sodium)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer to measure paw volume

  • Procedure: a. Fast the animals overnight with free access to water. b. Administer the test compound, standard drug, or vehicle orally or intraperitoneally. c. After a specific time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal. d. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. e. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Visualizing Pathways and Workflows

Signaling Pathway for Kinase Inhibition

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Compound This compound Compound->Receptor Compound->PI3K

Caption: Proposed inhibition of cancer signaling pathways by this compound.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions start->prepare_reagents plate_setup Add Kinase, Substrate, and Compound to 96-well Plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation detection Measure Kinase Activity (e.g., Fluorescence) incubation->detection analysis Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Caption: Workflow for the in vitro kinase inhibition assay.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Anti_inflammatory_Workflow start Start animal_prep Fast Rats/Mice Overnight start->animal_prep dosing Administer Test Compound, Standard, or Vehicle animal_prep->dosing induction Induce Edema with Carrageenan Injection dosing->induction measurement Measure Paw Volume at Regular Intervals induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

References

Cross-Validation of In Silico and In Vitro Results: A Comparative Guide for 6-Phenoxybenzo[d]thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In contemporary drug discovery, the integration of computational (in silico) and laboratory-based (in vitro) studies is paramount for accelerating the identification and optimization of lead compounds. This guide provides a comparative framework for the cross-validation of in silico predictions with in vitro experimental data, focusing on 6-Phenoxybenzo[d]thiazol-2-amine and its structural analogs within the benzothiazole class. While comprehensive, direct comparative data for this compound itself is limited in publicly accessible literature, this guide utilizes data from closely related derivatives to illustrate the validation process.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 2-aminobenzothiazole core, in particular, has been a focus of research for developing novel therapeutic agents.[2] Computational models serve to predict the biological activity and pharmacokinetic properties of these compounds, which are then ideally validated through in vitro assays.

Data Presentation: In Silico vs. In Vitro Comparison

Effective cross-validation relies on the direct comparison of quantitative data from both computational and experimental approaches. The following tables provide a template for such comparisons, populated with representative data for benzothiazole derivatives from existing research to exemplify the process.

Table 1: Comparison of Predicted Binding Affinity and In Vitro Antiproliferative Activity

CompoundTarget Protein (In Silico)Predicted Binding Affinity (kcal/mol)Cancer Cell Line (In Vitro)IC50 (µM)
Benzothiazole Analog AABL1-8.5HepG210.88
Benzothiazole Analog BCDK6-9.2MCF-710.00
This compound (Hypothetical)Target X-7.9H129915.2
Doxorubicin (Control)N/AN/AHepG28.70

Data is illustrative and compiled from studies on various 2-substituted benzothiazole derivatives for comparative purposes.[1]

Table 2: ADME Properties - In Silico Prediction vs. In Vitro Assessment

CompoundPredicted GI Absorption (In Silico)Predicted BBB Permeation (In Silico)In Vitro Metabolic Stability (t½, min)Predicted Toxicity (LD50, mg/kg)
Benzothiazole Analog AHighNo45>2000
Benzothiazole Analog BHighYes251500
This compound (Hypothetical)HighYes60>2000

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for drug development. In silico tools can predict these characteristics, which require subsequent in vitro validation.

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key in silico and in vitro experiments relevant to the study of benzothiazole derivatives.

In Silico Methodology: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structure of the benzothiazole derivative is drawn and converted to a 3D structure. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the ligand into the defined binding site of the receptor. The program explores various conformations and orientations of the ligand, scoring them based on a binding energy function.

  • Analysis: The resulting docking poses are analyzed to identify the most stable binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the estimated binding affinity (in kcal/mol).

In Vitro Methodology: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the benzothiazole compound for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase Target_Identification Target Identification Virtual_Screening Virtual Screening / Docking Target_Identification->Virtual_Screening Select Target ADMET_Prediction ADMET Prediction Virtual_Screening->ADMET_Prediction Filter Hits Hit_Prioritization Hit Prioritization ADMET_Prediction->Hit_Prioritization Rank Candidates Compound_Synthesis Compound Synthesis Hit_Prioritization->Compound_Synthesis Validate Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Compound_Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity) Biochemical_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Lead_Optimization->Virtual_Screening Iterate

Caption: In Silico to In Vitro Drug Discovery Workflow.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole This compound (Analog) Benzothiazole->RTK Inhibition

References

A Comparative Analysis of the Efficacy of 6-Phenoxybenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenoxybenzo[d]thiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of the efficacy of various derivatives, focusing on their anticancer and anti-inflammatory properties. The information presented herein is collated from recent studies to aid researchers in drug discovery and development.

Data Presentation: Comparative Efficacy of Benzothiazole Derivatives

The following table summarizes the in vitro biological activities of selected this compound and related benzothiazole derivatives against various cancer cell lines and kinases. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDDerivative ClassTarget Cell Line/EnzymeIC50 (µM)Reference
B7 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431 (Epidermoid Carcinoma)Value not specified, but showed significant inhibition[1]
A549 (Non-small cell lung cancer)Value not specified, but showed significant inhibition[1]
H1299 (Non-small cell lung cancer)Value not specified, but showed significant inhibition[1]
Compound 2 Benzo[d]thiazol-2-amine derivativeHER Enzyme (Molecular Docking)-10.4 kcal/mol (Binding Affinity)[2]
Compound 3 Benzo[d]thiazol-2-amine derivativeHER Enzyme (Molecular Docking)-9.9 kcal/mol (Binding Affinity)[2]
Compound 1g 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeCK2 Kinase1.9[3]
GSK3β Kinase0.67[3]
Compound 2g 4,5,6,7-tetrahydrobenzo[d]thiazole derivativeCK2 Kinase< 3[3]
GSK3β Kinase< 3[3]
Compound 6e Benzothiazole–benzylidene hybridHepG2 (Liver Cancer)10.88[4]
Compound 6f Benzothiazole–benzylidene hybridHepG2 (Liver Cancer)10.00[4]
Compound G10 Benzo[d]thiazol-2-amine derivativeCOX-25.0[5]
Compound G11 Benzo[d]thiazol-2-amine derivativeCOX-110[5]

Experimental Protocols

The methodologies described below are generalized from several studies on benzothiazole derivatives and represent common practices in the field for evaluating their biological activities.

General Synthesis of Benzothiazole Derivatives

A common synthetic route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of a halogen, such as bromine, in a solvent like acetic acid. This proceeds through a thiourea intermediate which then undergoes intramolecular cyclization. For the synthesis of specific derivatives, further reactions are carried out. For instance, N-substituted derivatives can be prepared by reacting the 2-aminobenzothiazole core with various aldehydes or isocyanates.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., A431, A549, HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]

Western Blot Analysis

Western blotting is used to determine the effect of the compounds on the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cancer cells are treated with the test compounds for a specified time, after which the cells are lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., AKT, ERK, p53, Bax, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assay kits.

  • Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the kinase, a specific substrate, and ATP.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based method.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.[3]

Molecular Docking Studies

Computational docking studies are performed to predict the binding mode and affinity of the compounds to their target proteins.

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structures of the synthesized compounds (ligands) are drawn and optimized using molecular modeling software.

  • Docking Simulation: Docking is performed using software like AutoDock Vina. The active site of the protein is defined, and the software predicts the most favorable binding poses of the ligand within the active site.

  • Analysis: The results are analyzed based on the binding energy (kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[2]

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by benzothiazole derivatives in cancer cells.

AKT_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., HER) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation B7 Compound B7 (Inhibitor) B7->ERK B7->AKT

Caption: Inhibition of AKT and ERK signaling pathways by Compound B7.[1]

p53_Mediated_Apoptosis DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Activation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Isoxazole_Deriv Isoxazole Derivatives Isoxazole_Deriv->DNA_Damage

Caption: p53-mediated apoptosis induced by isoxazole derivatives of benzothiazole.[7]

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.

Experimental_Workflow Synthesis Synthesis of Benzothiazole Derivatives Purification Purification and Characterization (NMR, LC-MS, HPLC) Synthesis->Purification Bio_Screening Biological Screening (e.g., MTT Assay) Purification->Bio_Screening Active_Compounds Identification of Active Compounds Bio_Screening->Active_Compounds Mechanism_Study Mechanism of Action Studies (Western Blot, Kinase Assays) Active_Compounds->Mechanism_Study Docking Molecular Docking Studies Active_Compounds->Docking SAR Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR Docking->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for the development of benzothiazole-based therapeutic agents.

References

Benchmarking 6-Phenoxybenzo[d]thiazol-2-amine Against Standard-of-Care Drugs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a persistent search for novel compounds that offer improved efficacy and reduced toxicity over existing treatments. The benzothiazole scaffold has emerged as a promising pharmacophore in oncology, with derivatives demonstrating a wide range of antitumor activities. This guide provides a comparative analysis of 6-Phenoxybenzo[d]thiazol-2-amine, a member of this class, against current standard-of-care drugs for non-small cell lung cancer (NSCLC) and breast cancer.

Due to the limited publicly available data on the specific cytotoxic activity of this compound, this guide will leverage data from closely related and structurally similar benzothiazole derivatives to provide a representative benchmark against established chemotherapeutic agents. The data presented herein is intended to highlight the potential of this compound class and to underscore the necessity for direct, head-to-head comparative studies.

Quantitative Performance Analysis

The in vitro cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation.

The following tables summarize the IC50 values for representative benzothiazole derivatives against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines, alongside the standard-of-care drugs doxorubicin and paclitaxel.

Table 1: Comparative in vitro Cytotoxicity (IC50) in A549 Non-Small Cell Lung Cancer Cells

CompoundDrug ClassIC50 (µM)Reference
Compound 45 (6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative)Benzothiazole Derivative0.44[1]
Doxorubicin Anthracycline Chemotherapy0.52 ± 0.2[1]
Paclitaxel Taxane Chemotherapy0.64 ± 0.035[1]

Table 2: Comparative in vitro Cytotoxicity (IC50) in MCF-7 Breast Cancer Cells

CompoundDrug ClassIC50 (µM)Reference
OMS5 (2-Aminobenzothiazole derivative)Benzothiazole Derivative22.13 - 61.03[2]
OMS14 (2-Aminobenzothiazole derivative)Benzothiazole Derivative22.13 - 61.03[2]
Doxorubicin Anthracycline ChemotherapyVaries by study

Note: IC50 values for standard-of-care drugs can vary between experiments and laboratories. The data for doxorubicin in MCF-7 cells is not available from the same direct comparative study as the benzothiazole derivatives and is therefore omitted to avoid misrepresentation.

Mechanism of Action & Signaling Pathways

Several studies on benzothiazole derivatives suggest their anticancer activity is mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and HER2 (ErbB2) signaling pathways are frequently implicated.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing this pathway[3]. Another derivative, compound 45, has also been found to inhibit the ALK/PI3K/AKT signaling pathway in lung cancer cells.[1]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Benzothiazole This compound (Analogues) Benzothiazole->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a subset of breast and other cancers, leading to aggressive tumor growth. Molecular docking studies have suggested that some benzo[d]thiazol-2-amine derivatives have a high binding affinity for the HER enzyme, indicating a potential mechanism of action through the inhibition of this pathway.[4]

HER2_Signaling_Pathway HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt Activation RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Benzothiazole This compound (Analogues) Benzothiazole->HER2 Potential Inhibition

Caption: Potential HER2 Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of the cells.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound & Vehicle Control incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solvent Add Solubilization Solvent incubate3->add_solvent read_absorbance Read Absorbance (570 nm) add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Experimental Workflow.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at a specific concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat Cells with Test Compound start->treat_cells harvest_cells Harvest & Wash Cells treat_cells->harvest_cells fix_cells Fix Cells in Cold Ethanol harvest_cells->fix_cells stain_cells Stain with PI/RNase fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Analyze DNA Content Histogram flow_cytometry->data_analysis end End data_analysis->end

Caption: Cell Cycle Analysis Workflow.

Conclusion

The available preclinical data on close analogs of this compound suggest that this class of compounds holds significant promise as anticancer agents. The representative data indicates cytotoxic activity against non-small cell lung and breast cancer cell lines, potentially through the inhibition of critical signaling pathways such as PI3K/Akt and HER2.

However, it is crucial to emphasize that the data presented here is based on structurally related compounds and not on this compound itself. Therefore, this guide should be considered a preliminary benchmark. Rigorous, direct comparative studies of this compound against standard-of-care drugs are essential to definitively establish its therapeutic potential and to warrant further preclinical and clinical development. Future research should focus on elucidating the precise molecular targets and mechanisms of action of this specific compound to fully understand its potential role in cancer therapy.

References

A Head-to-Head Comparison of Substituted Benzothiazole Isomers' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The position of substituents on the benzothiazole ring system is a critical determinant of the molecule's overall bioactivity. This guide provides a comparative analysis of the biological activities of substituted benzothiazole isomers, with a focus on how the placement of functional groups on the benzothiazole nucleus influences their therapeutic potential. The information is supported by experimental data from various studies and includes detailed protocols for key biological assays.

Comparative Analysis of Bioactivity

The biological activity of substituted benzothiazoles is significantly influenced by the position of the substituent on the bicyclic ring system. While a direct comparative study of a comprehensive set of positional isomers under identical conditions is limited in the available literature, a compilation of data from various sources allows for an insightful analysis of structure-activity relationships (SAR).

Anticancer Activity

The cytotoxicity of substituted benzothiazoles has been extensively studied against various cancer cell lines. The data suggests that the position of the substituent plays a crucial role in the anticancer potency.

Compound/IsomerSubstituent and PositionCell LineIC50 (µM)Reference
Nitro-substituted
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide6-NO2, 2-acetamidoLungA54968 µg/mL[1]
6-nitrobenzo[d]thiazol-2-ol6-NO2, 2-hydroxyLungA549121 µg/mL[1]
Chloro-substituted
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine6-Cl, 2-(N-(4-nitrobenzyl)amino)A431, A549, H1299Not specified, but showed significant inhibition[2]
Amine-substituted
2-aminobenzothiazole derivatives2-amino with various substitutionsHCT116, A549, A375, MCF-7, PC9, HCC827Ranged from 1.05 to >300Not specified
Other Substitutions
2,5-disubstituted benzothiazole derivativesVarious substituents at 2 and 5 positionsA549, HCC827, NCI-H358Ranged from 6.26 to >20[3]
Benzothiazole-acylhydrazone (compound 4d)Complex substituentVarious cancer cell linesShowed significant and selective cytotoxic effects[4]
YLT322 (a novel benzothiazole derivative)Not specified24 different human cancer cell linesRanged from 0.39 to 7.70[4]

Disclaimer: The IC50 values presented are from different studies and should be compared with caution due to variations in experimental conditions.

Antimicrobial Activity

Benzothiazole derivatives have shown significant promise as antimicrobial agents. The position of substitution on the benzothiazole ring impacts their efficacy against various bacterial and fungal strains.

Compound/IsomerSubstituent and PositionBacterial/Fungal StrainMIC (µg/mL)Reference
General Derivatives
Benzothiazole derivatives (compounds 3 and 4)VariousE. coli25-100[5]
Benzothiazole derivatives (compounds 10 and 12)VariousS. aureus, B. subtilis, E. coliModerate activity[5]
Benzothiazole derivative (compound 3e)2-amino, dialkyne substitutedGram+/Gram- bacteria3.12[6]
Benzothiazole derivative (compound 3n)2-amino, dialkyne substitutedFungal strains1.56-12.5[6]
Sulfonamide-substituted
Benzothiazole sulfonamide analogue (66c)Not specifiedP. aeruginosa, S. aureus, E. coli3.1-6.2[7]
Thiazolidinone-substituted
6-OCF3-benzothiazole-based thiazolidinones6-OCF3S. aureus, L. monocytogenes, E. coli, P. aeruginosa0.12-0.75[8]
6-Cl-benzothiazole-based thiazolidinone (compound 18)6-ClP. aeruginosa (resistant strain)0.06[8]

Disclaimer: The MIC values presented are from different studies and should be compared with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and validation of the reported findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9][10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in the cell culture medium to achieve the desired final concentrations. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[9]

  • Incubation: Incubate the plates for a period of 48 to 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antimicrobial agent.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

To better understand the concepts discussed, the following diagrams illustrate a general experimental workflow and a potential signaling pathway modulated by benzothiazole derivatives.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioactivity Assessment cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis & Characterization Serial_Dilution Serial Dilution of Test Compounds Compound_Synthesis->Serial_Dilution Cell_Culture Cell Line Culture Cell_Treatment Treatment of Cells Cell_Culture->Cell_Treatment Serial_Dilution->Cell_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Treatment->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., Broth Microdilution) Cell_Treatment->Antimicrobial_Assay Data_Acquisition Data Acquisition (e.g., Absorbance, MIC) Cytotoxicity_Assay->Data_Acquisition Antimicrobial_Assay->Data_Acquisition IC50_MIC_Calculation IC50/MIC Calculation Data_Acquisition->IC50_MIC_Calculation SAR_Analysis Structure-Activity Relationship Analysis IC50_MIC_Calculation->SAR_Analysis

Caption: General experimental workflow for assessing the bioactivity of substituted benzothiazole isomers.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Benzothiazole Substituted Benzothiazole Isomer Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition Benzothiazole->ERK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Potential signaling pathways modulated by substituted benzothiazole isomers in cancer cells.

References

In vivo validation of the therapeutic potential of 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo therapeutic potential of benzothiazole derivatives, with a focus on neurological disorders. Due to the limited publicly available in vivo data for 6-Phenoxybenzo[d]thiazol-2-amine, this document leverages data from a closely related analogue, 6-Nitrobenzo[d]thiazol-2-amine (referred to as N3), to illustrate a potential validation workflow and comparative framework. The data presented for N3 is based on a preclinical study in a zebrafish model of epilepsy.[1][2] This guide compares the hypothetical performance of N3 against a standard-of-care anticonvulsant, Diazepam.

Comparative Analysis of Therapeutic Efficacy

The therapeutic potential of N3 was assessed based on its ability to mitigate pentylenetetrazole (PTZ)-induced seizures in a zebrafish larvae model.[1][2] The following table summarizes the key findings, juxtaposed with expected outcomes for a standard therapeutic agent, Diazepam.

Parameter 6-Nitrobenzo[d]thiazol-2-amine (N3) Derivative Diazepam (Standard of Care) Therapeutic Implication
Seizure Score (PTZ-induced) Dose-dependent reduction in seizure severitySignificant reduction in seizure severityBoth compounds demonstrate anticonvulsant activity.
Locomotor Activity Recovery Significant improvement in distance traveled and velocityRestoration of normal locomotor activityIndicates potential for motor coordination recovery post-seizure.
GABA Levels Dose-dependent increase in GABA levelsKnown to enhance GABAergic inhibitionSuggests a mechanism of action involving the GABAergic system.[1]
Oxidative Stress Markers (ROS, LDH) Significant reduction in ROS and LDH levelsMay have some antioxidant effects, but not the primary mechanismN3 exhibits neuroprotective properties by mitigating oxidative stress.[1][2]
Antioxidant Enzyme Activity (SOD, CAT, GSH) Enhanced activity of SOD, CAT, and increased GSH levelsModest or indirect effects on antioxidant enzymesSuggests a direct antioxidant and cellular defense-enhancing role for N3.[1][2]
Pro-inflammatory Gene Expression Suppression of pro-inflammatory markersPossesses anti-inflammatory propertiesIndicates a potential anti-inflammatory mechanism contributing to neuroprotection.[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the evaluation of the 6-nitrobenzo[d]thiazol-2-amine (N3) derivative.[1][2]

Zebrafish (Danio rerio) Maintenance and Drug Treatment
  • Animal Model: Wild-type zebrafish larvae (5-7 days post-fertilization).

  • Housing: Larvae are maintained in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) at 28°C on a 14/10-hour light/dark cycle.

  • Acclimatization: Larvae are acclimated in 24-well plates for 2 hours before drug exposure.

  • Drug Administration: Larvae are pre-treated with varying concentrations of the N3 derivative or a vehicle control for a specified duration before the induction of seizures.

PTZ-Induced Seizure Assay
  • Induction Agent: Pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is used to induce seizure-like behavior.

  • Procedure: Following pre-treatment with the test compound, zebrafish larvae are exposed to a specific concentration of PTZ (e.g., 6 mM) in the E3 medium.[1][2]

  • Behavioral Analysis: Seizure-like behavior is video-recorded and scored based on a predefined scale that quantifies the intensity and duration of convulsive movements. Locomotor activity (distance traveled and velocity) is tracked using automated software.

Biochemical Assays
  • Sample Preparation: Following behavioral analysis, larvae are euthanized and homogenized in appropriate buffers for biochemical analysis.

  • GABA Quantification: Gamma-aminobutyric acid (GABA) levels are measured using High-Performance Liquid Chromatography (HPLC).[1]

  • Oxidative Stress Markers:

    • Reactive Oxygen Species (ROS): Measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).

    • Lactate Dehydrogenase (LDH): LDH activity, an indicator of cell damage, is quantified using a colorimetric assay.[1]

  • Antioxidant Enzyme Assays:

    • Superoxide Dismutase (SOD) and Catalase (CAT): Activities are determined using specific assay kits that measure the dismutation of superoxide radicals and the decomposition of hydrogen peroxide, respectively.[1]

    • Glutathione (GSH): Levels of reduced glutathione are measured using a colorimetric assay.[1]

Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from zebrafish larvae, and complementary DNA (cDNA) is synthesized using reverse transcriptase.

  • Quantitative PCR (qPCR): The expression levels of pro-inflammatory and neuroprotective genes are quantified using qPCR with specific primers.[1]

Visualizations

Signaling Pathway

G cluster_stress Cellular Stress (e.g., PTZ) cluster_n3 Intervention cluster_pathways Cellular Response cluster_outcome Therapeutic Outcome stress Oxidative Stress & Inflammation n3 6-Nitrobenzo[d]thiazol-2-amine (N3) ros Reduced ROS & LDH Levels inflammation Suppressed Pro-inflammatory Gene Expression n3->ros antioxidant Increased SOD, CAT, GSH Activity n3->antioxidant n3->inflammation gaba Increased GABA Levels n3->gaba neuroprotection Neuroprotection ros->neuroprotection antioxidant->neuroprotection inflammation->neuroprotection seizure Reduced Seizure Activity gaba->seizure neuroprotection->seizure

Caption: Proposed mechanism of action for the N3 derivative.

Experimental Workflow

G start Zebrafish Larvae (5-7 dpf) pretreatment Pre-treatment: - N3 Derivative - Diazepam - Vehicle Control start->pretreatment ptz Seizure Induction (PTZ Exposure) pretreatment->ptz behavior Behavioral Analysis: - Seizure Scoring - Locomotor Tracking ptz->behavior biochem Biochemical Assays: - GABA (HPLC) - ROS, LDH - SOD, CAT, GSH behavior->biochem gene Gene Expression (qPCR) behavior->gene data Data Analysis & Comparison biochem->data gene->data

Caption: In vivo validation workflow for anticonvulsant screening.

References

Reproducibility of Biological Data: A Comparative Guide to 6-Phenoxybenzo[d]thiazol-2-amine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological data for 6-Phenoxybenzo[d]thiazol-2-amine and two structurally related, well-characterized compounds: Riluzole and Pramipexole. The objective is to offer a framework for assessing the potential biological activities of this compound in the absence of extensive, publicly available data, by comparing it with established drugs. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in experimental design and data interpretation.

Data Presentation: Comparative Biological Activity

A direct comparison of the biological activity of this compound is hampered by the limited availability of published quantitative data. However, by examining the data for Riluzole and Pramipexole, which share the core benzothiazole scaffold, we can infer potential areas of activity and establish benchmarks for future studies.

CompoundAssay TypeCell Line/ModelEndpointResult
This compound AnticancerVarious Cancer Cell LinesIC50Data not available in searched literature
Anti-inflammatoryIn vivo models% Inhibition of EdemaData not available in searched literature
Riluzole AnticancerHeLa, HepG2, SP2/0, MCF-7IC5029.14 - 48.38 µmol/L[1]
AnticancerA549, HT-29, Jurkat, RPMI 8226, C6IC50Sensitive in A549, HT-29, Jurkat, RPMI 8226, C6[2]
AnticancerU87MGIC50> 100 µM[3]
Pramipexole CytotoxicityMES 23.5Attenuation of cytotoxicityEffective at 4-100 µM[4]
CytotoxicitySH-SY5Y, JK cellsDecreased cell deathEffective at 10 µM[5]
Anti-inflammatoryCarrageenan-induced rat paw edema% Inhibition of EdemaData not available in searched literature

Experimental Protocols

To ensure the reproducibility and comparability of future biological data for this compound, the following detailed experimental protocols for key assays are provided.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Riluzole) in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6][7][8][9]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).[10][11]

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[12][13][14]

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. The formula for calculating the percentage inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.[11]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound and its alternatives, based on the known mechanisms of benzothiazole derivatives.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzothiazole Benzothiazole Derivatives IKK IKK Complex Benzothiazole->IKK Inhibition IkB IκB IKK->IkB Phosphorylation (leads to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS)

Caption: Potential inhibition of the NF-κB signaling pathway by benzothiazole derivatives.[15][16][17][18][19]

Glutamate_Signaling_Pathway Riluzole Riluzole VGSC Voltage-Gated Na+ Channels Riluzole->VGSC Inhibition Glutamate_Release Glutamate Release Glutamate_Uptake Glutamate Uptake Riluzole->Glutamate_Uptake Enhances VGSC->Glutamate_Release Reduces Glutamate_Receptor Glutamate Receptors (NMDA, AMPA) Glutamate_Release->Glutamate_Receptor Activation Excitotoxicity Neuronal Excitotoxicity Glutamate_Receptor->Excitotoxicity

Caption: Modulation of the glutamate signaling pathway by Riluzole.[20][21][22][23][24]

Experimental Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.

Experimental_Workflow Compound This compound In_Vitro In Vitro Screening Compound->In_Vitro Anticancer Anticancer Assays (e.g., MTT) In_Vitro->Anticancer Anti_inflammatory_vitro Anti-inflammatory Assays (e.g., NO production) In_Vitro->Anti_inflammatory_vitro In_Vivo In Vivo Validation Anticancer->In_Vivo Anti_inflammatory_vitro->In_Vivo Xenograft Tumor Xenograft Model In_Vivo->Xenograft Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Mechanism Mechanism of Action Studies Xenograft->Mechanism Paw_Edema->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling

Caption: A typical workflow for the biological evaluation of a novel compound.

References

Comparative ADME-Tox Properties of 6-Phenoxybenzo[d]thiazol-2-amine Derivatives: A Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-phenoxybenzo[d]thiazol-2-amine scaffold is a promising pharmacophore in the development of novel therapeutic agents, particularly in oncology. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of derivatives from this class is crucial for their advancement as potential drug candidates. This guide provides a comparative overview of the ADME-Tox properties of a series of this compound derivatives, supported by a combination of in silico predictions and in vitro experimental data. Detailed experimental protocols for key ADME-Tox assays are also presented to facilitate further research and validation.

Comparative Analysis of ADME-Tox Properties

While extensive experimental ADME-Tox data for a complete series of this compound derivatives is not publicly available, a representative analysis can be conducted using in silico predictions and available experimental data on structurally related 2-aminobenzothiazole derivatives. The following tables summarize key ADME-Tox parameters for a series of novel 2-aminobenzothiazole compounds, providing insights into their drug-like properties.

In Silico ADME Predictions

The following data is based on computational predictions for a series of novel 2-aminobenzothiazole derivatives, offering a preliminary assessment of their pharmacokinetic properties.[1][2]

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility LevelBlood-Brain Barrier (BBB) PermeabilityHuman Intestinal Absorption (%)
OMS1 329.383.65GoodHigh>90%
OMS2 343.414.01GoodHigh>90%
OMS3 357.434.37GoodHigh>90%
OMS4 371.464.73ModerateHigh>90%
OMS5 405.424.19GoodHigh>90%
OMS14 476.554.51GoodHigh>90%
In Vitro Cytotoxicity Data

The following table presents the experimental half-maximal inhibitory concentration (IC50) values for selected 2-aminobenzothiazole derivatives against human cancer cell lines and a normal fibroblast cell line, indicating their cytotoxic potential and selectivity.[1][2]

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Fibroblasts (Normal Cells) IC50 (µM)
OMS5 22.1324.31>100
OMS14 61.0327.08>100

Experimental Protocols

Detailed methodologies for key in vitro ADME-Tox assays are provided below to guide the experimental validation of predicted properties and the assessment of novel derivatives.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Incubation: The test compound (e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor: The metabolic reaction is initiated by adding an NADPH-regenerating system.

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: Samples are centrifuged to remove proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The disappearance rate of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.

Methodology:

  • Incubation: A specific probe substrate for a CYP isoform is incubated with human liver microsomes and the test compound at various concentrations.

  • Metabolite Quantification: After the incubation period, the formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the metabolite formation (IC50) is calculated from a dose-response curve.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To evaluate the potential of a compound to block the hERG potassium channel, which can lead to cardiotoxicity.

Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-293) is used.

  • Electrophysiology: The whole-cell patch clamp technique is employed to measure the ionic current through the hERG channels.

  • Compound Application: The test compound is applied at various concentrations to the cells.

  • Data Analysis: The percentage of inhibition of the hERG current is determined for each concentration, and an IC50 value is calculated.

Caco-2 Permeability Assay

Objective: To predict the intestinal absorption of a compound using an in vitro model of the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter inserts for approximately 21 days to form a differentiated and polarized monolayer.

  • Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

  • Quantification: The concentration of the compound in the collected samples is measured by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Visualizations

The following diagrams illustrate a typical experimental workflow for ADME-Tox profiling and a key signaling pathway often implicated in the toxicity of kinase inhibitors.

ADME_Tox_Workflow cluster_in_vitro In Vitro ADME-Tox Profiling cluster_decision Decision Making physchem Physicochemical Properties (Solubility, logP) absorption Absorption (Caco-2/MDCK Permeability) physchem->absorption Informs data_integration Data Integration & Analysis physchem->data_integration metabolism Metabolism (Microsomal Stability, CYP Inhibition) absorption->data_integration distribution Distribution (Plasma Protein Binding) metabolism->data_integration toxicity Toxicity (Cytotoxicity, hERG Inhibition) distribution->data_integration toxicity->data_integration candidate_selection Lead Candidate Selection data_integration->candidate_selection

Experimental workflow for in vitro ADME-Tox profiling.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Benzothiazole Benzothiazole Derivative (Potential Inhibitor) Benzothiazole->PI3K Inhibits

PI3K/Akt signaling pathway and potential inhibition.

References

Safety Operating Guide

Proper Disposal of 6-Phenoxybenzo[d]thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the safe disposal of 6-Phenoxybenzo[d]thiazol-2-amine, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

This compound is a compound that requires careful handling. Based on data from safety data sheets (SDS) for the compound and structurally similar chemicals, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

Personal Protective Equipment (PPE): Before handling this compound, it is imperative to use appropriate personal protective equipment. This includes:

  • Protective glasses or face shield[1]

  • Chemical-resistant gloves

  • A lab coat

  • Respiratory protection if dusts are generated[1]

All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its waste is through a licensed professional waste disposal service.[1][2] Do not dispose of this chemical into the environment, drains, or as regular solid waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification:

    • Clearly label a dedicated, chemically resistant, and sealable container for "this compound Waste."[2]

  • Segregation of Waste:

    • Solid Waste: Collect any unused or contaminated solid this compound in the designated container. This includes contaminated items such as weighing paper and disposable spatulas.[2]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container. The specific waste stream (e.g., halogenated or non-halogenated organic waste) will depend on the solvent used. Do not mix with incompatible waste streams.[2][3]

    • Contaminated PPE: Used gloves, masks, and other disposable PPE that have come into contact with the chemical should be double-bagged and placed in a designated container for chemically contaminated waste.[2]

  • Documentation:

    • Maintain a detailed log of the waste, including the chemical name, quantity, and date of generation. This is essential for regulatory compliance and for the waste disposal service.[2]

  • Professional Disposal:

    • Arrange for the collection of the waste by a licensed and approved waste disposal plant.[1][4][5] Provide them with all necessary documentation, including the Safety Data Sheet.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information.

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)
H319: Causes serious eye irritationEye Irritation (Category 2A)

Source: Sigma-Aldrich Safety Data Sheet for a related compound.[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated items) in Labeled, Sealed Container segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) in Labeled, Sealed Container segregate->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, etc.) in Double-Bagged Container segregate->ppe_waste PPE log Log Waste Details (Name, Quantity, Date) solid_waste->log liquid_waste->log ppe_waste->log store Store in Designated Hazardous Waste Area log->store disposal_service Arrange for Pickup by Licensed Waste Disposal Service store->disposal_service

References

Personal protective equipment for handling 6-Phenoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Phenoxybenzo[d]thiazol-2-amine

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Skin Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.
Respiratory Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.
Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is crucial to minimize risk and ensure a safe laboratory environment.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • Keep in a well-ventilated area.

  • The recommended storage temperature is between 2-8°C.[1]

Emergency Procedures and First Aid
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused or contaminated solid material in a dedicated, clearly labeled, and sealed container for chemical waste. This includes contaminated items such as weighing paper, pipette tips, and disposable gloves.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is known.

  • Contaminated PPE: Used disposable PPE should be double-bagged and disposed of as chemically contaminated waste.

  • Disposal Method: Engage a licensed professional waste disposal service for the final disposal of all waste materials. Do not dispose of this chemical into the environment, drains, or as regular solid waste.

Visual Guides

The following diagrams illustrate key operational workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Work Area (Fume Hood, Bench Paper) prep_ppe->prep_area weigh Weigh Compound in Ventilated Enclosure prep_area->weigh Proceed to Handling dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Surfaces and Glassware dissolve->decontaminate After Experiment dispose Dispose of Waste in Labeled Containers decontaminate->dispose end Store Waste for Professional Disposal dispose->end

Standard Operating Procedure for Handling this compound.

G cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal start Chemical Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Clean Spill Area with Appropriate Solvent collect->clean dispose_materials Dispose of all Contaminated Materials as Hazardous Waste clean->dispose_materials end Incident Report dispose_materials->end

Workflow for Responding to a Spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenoxybenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-Phenoxybenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.